Technical Documentation Center

3-Bromo-1,6-naphthyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1,6-naphthyridin-4-ol

Core Science & Biosynthesis

Foundational

3-Bromo-1,6-naphthyridin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,6-naphthyridin-4-ol Executive Summary This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,6-naphthyridin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1,6-naphthyridin-4-ol (CAS No: 53454-32-3). As a substituted heterocycle, this compound belongs to the 1,6-naphthyridine family, a class of molecules recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position imparts significant synthetic versatility, making it a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular characteristics, a plausible synthetic route, spectroscopic signatures, and key chemical transformations that are pivotal for its application in creating diverse chemical libraries.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine rings, also known as diazanaphthalenes.[2][3] There are six possible isomers based on the arrangement of the two nitrogen atoms, with the 1,6-naphthyridine core being of significant interest.[3]

The 1,6-naphthyridine scaffold is prevalent in numerous biologically active molecules and natural products. Its rigid, planar structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the nitrogen atoms act as hydrogen bond acceptors. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer: As inhibitors of crucial enzymes like c-Met kinase.[4]

  • Antibacterial: Forming the basis for new antimicrobial agents.[5][6]

  • Antiviral and Anti-inflammatory: Showcasing a broad therapeutic potential.[7]

3-Bromo-1,6-naphthyridin-4-ol serves as a critical intermediate in the synthesis of more complex molecules. The bromo-substituent is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.

Molecular Structure and Physicochemical Properties

A crucial aspect of 3-Bromo-1,6-naphthyridin-4-ol is its existence in a tautomeric equilibrium between the enol form (4-ol) and the more stable keto form, 3-Bromo-1,6-naphthyridin-4(1H)-one. This equilibrium influences its reactivity, solubility, and interaction with biological targets.

tautomerism cluster_enol Enol Form (4-ol) cluster_keto Keto Form (4-one) enol 3-Bromo-1,6-naphthyridin-4-ol keto 3-Bromo-1,6-naphthyridin-4(1H)-one enol->keto Tautomerization

Caption: Tautomeric equilibrium of the title compound.

Table 1: Core Identifiers and Properties

PropertyValueSource
IUPAC Name 3-Bromo-1,6-naphthyridin-4-ol
Synonyms 3-bromo-1H-1,6-naphthyridin-4-one[8]
CAS Number 53454-32-3[8]
Molecular Formula C₈H₅BrN₂O[8]
Molecular Weight 225.04 g/mol [8][9]
Predicted Density 1.711 g/cm³[10]
Predicted Boiling Point 452.5 °C[10]
Predicted pKa 11.13[10]
Predicted XLogP3 1.69[10]
Note: Predicted values are for the related isomer 3-bromo-1,6-naphthyridin-5(6H)-one and should be used as an estimation.
Solubility Profile

The molecule possesses both polar and nonpolar characteristics. The hydroxyl/amide group and the two nitrogen atoms can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The aromatic core provides hydrophobic character. Based on the "like dissolves like" principle, solubility is expected to be moderate in polar aprotic solvents like DMSO and DMF, and limited in nonpolar solvents such as hexanes.[11]

Synthesis and Purification

While specific literature for the direct synthesis of 3-Bromo-1,6-naphthyridin-4-ol is sparse, a robust synthetic route can be proposed based on established methodologies for related naphthyridine cores. A logical approach involves the initial construction of the 1,6-naphthyridin-4-ol scaffold followed by regioselective bromination.

synthesis_workflow Proposed Synthetic Workflow start 4-Aminonicotinic Acid Derivative step1 Step 1: Cyclization (e.g., with diethyl malonate) start->step1 intermediate 1,6-Naphthyridin-4-ol Core step1->intermediate step2 Step 2: Regioselective Bromination (e.g., with NBS) intermediate->step2 product 3-Bromo-1,6-naphthyridin-4-ol step2->product

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Regioselective Bromination (Illustrative)

This protocol describes the critical bromination step. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a low concentration of elemental bromine in situ, which helps to control the reaction and minimize over-bromination, thereby enhancing regioselectivity.

Objective: To regioselectively introduce a bromine atom at the C3 position of the 1,6-naphthyridin-4-ol core.

Materials:

  • 1,6-Naphthyridin-4-ol (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Solvent: Acetic Acid or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolution: Dissolve the 1,6-naphthyridin-4-ol starting material in the chosen solvent (e.g., acetic acid) in a round-bottom flask.

  • Reagent Addition: Add NBS portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control the exotherm and maintain selectivity.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water. The product will often precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual solvent and succinimide byproduct.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Bromo-1,6-naphthyridin-4-ol.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure confirmation. The following are the expected key features for 3-Bromo-1,6-naphthyridin-4-ol.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The proton at C5, being adjacent to a nitrogen atom, would likely appear as the most downfield singlet. A broad singlet, which disappears upon D₂O exchange, would be indicative of the O-H (enol form) or N-H (keto form) proton.

  • ¹³C NMR: The spectrum should display 8 distinct signals for the carbon atoms. The carbonyl carbon (C4) of the keto tautomer would be significantly downfield (approx. 160-170 ppm). The carbon atom bearing the bromine (C3) would be shielded relative to its unsubstituted counterpart.

  • FT-IR: Key absorption bands would include a broad peak around 3400-3200 cm⁻¹ for the O-H or N-H stretching vibrations. A strong absorption band around 1650-1680 cm⁻¹ would confirm the presence of the C=O group of the predominant keto tautomer. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region.[12]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak would have nearly equal intensities (approx. 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-1,6-naphthyridin-4-ol stems from its two primary reactive sites: the C3-bromo substituent and the C4-hydroxyl/keto group.

reactivity Key Reactivity Pathways cluster_bromo Reactions at C3-Br cluster_hydroxy Reactions at C4-OH start 3-Bromo-1,6-naphthyridin-4-ol suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki C-C bond formation buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald C-N bond formation alkylation O-Alkylation (R-X, Base) start->alkylation chlorination Chlorination (POCl₃) start->chlorination product_cc C3-Aryl/Alkyl Derivative suzuki->product_cc product_cn C3-Amino Derivative buchwald->product_cn product_oalk 4-Alkoxy Derivative alkylation->product_oalk product_cl 3-Bromo-4-chloro-1,6-naphthyridine chlorination->product_cl Key Intermediate

Caption: Major synthetic transformations of the title compound.

A. Reactions at the Bromine Atom

The C-Br bond is the most versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility in building libraries for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups at the C3 position, enabling exploration of how different substituents in this region affect biological activity.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, attaching various primary or secondary amines to the C3 position. This is crucial for introducing functionalities that can act as hydrogen bond donors or improve solubility.

  • Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne moieties, respectively, providing further structural diversity.

B. Reactions at the 4-Hydroxy/4-Oxo Group

The hydroxyl group and its tautomeric keto form offer additional handles for modification.

  • O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to produce ether or ester derivatives.

  • Conversion to 4-Chloro Derivative: A pivotal transformation involves treating the compound with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This converts the 4-ol to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of amines, thiols, or alkoxides at the C4 position.

Conclusion

3-Bromo-1,6-naphthyridin-4-ol is a strategically important heterocyclic building block. Its chemical properties are defined by the keto-enol tautomerism and the dual reactivity conferred by the bromo and hydroxyl functionalities. A clear understanding of its synthesis, spectroscopic properties, and, most importantly, its reactivity pathways is essential for its effective utilization in research. The ability to leverage this compound in sophisticated cross-coupling and substitution reactions makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics based on the privileged 1,6-naphthyridine scaffold.

References

  • Al-Tel, T. H. (2012). Synthesis, Reactions, and Biological Activity of Benzo[h][7][10]naphthyridine Derivatives. Journal of Chemistry, 2013, 1-13.

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS.org.
  • Echemi. (n.d.). 3-bromo-1,6-naphthyridin-5(6H)-one.
  • Gong, Y., et al. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Molecules. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol. Mol-Instincts.
  • Moshang Chemical. (n.d.). 3-Brom-4-hydroxy-1,6-naphthyridin.
  • PubChem. (n.d.). 3-Bromo-1,6-naphthyridine.
  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridin-2(1H)-one.
  • RSC Advances. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)
  • Sharma, R., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM. PMC.
  • Stoyanov, E. V., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Wang, Z., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed.
  • Wozel, M., & Luniewski, W. (2024).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Bromo-1-hexanol.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-1,6-naphthyridin-4-ol

This guide provides a comprehensive analysis of the molecular structure of 3-Bromo-1,6-naphthyridin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular structure of 3-Bromo-1,6-naphthyridin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's core structural features, spectroscopic characteristics, and the underlying principles governing its chemical nature.

Core Molecular Identity

3-Bromo-1,6-naphthyridin-4-ol is a substituted naphthyridine, a class of aromatic heterocyclic compounds containing two fused pyridine rings. The defining features of this molecule are the bromine substituent at the 3-position and a hydroxyl group at the 4-position of the 1,6-naphthyridine core.

Chemical Identifiers

To ensure unambiguous identification, the following chemical identifiers are associated with 3-Bromo-1,6-naphthyridin-4-ol:

IdentifierValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.044 g/mol [1]
CAS Number 53454-32-3[1]
InChIKey PTBXFKPQPICYFH-UHFFFAOYSA-N[1]
Tautomerism: A Key Structural Consideration

A critical aspect of the molecular structure of 3-Bromo-1,6-naphthyridin-4-ol is its existence in a tautomeric equilibrium with its keto form, 3-Bromo-1,6-naphthyridin-4(1H)-one. This phenomenon is common in 4-hydroxypyridine derivatives. The equilibrium between the enol (-ol) and keto (-one) forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is the predominant tautomer. For clarity, this guide will primarily refer to the compound as 3-Bromo-1,6-naphthyridin-4-ol, while acknowledging the presence and potential dominance of the 3-Bromo-1,6-naphthyridin-4(1H)-one tautomer.

Tautomeric equilibrium between the enol and keto forms.

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electronic nature of the hydroxyl/keto group. The proton on the nitrogen in the keto tautomer would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shift of the C4 carbon will be indicative of whether the compound exists predominantly in the enol or keto form, with the carbonyl carbon of the keto form appearing at a characteristically downfield position (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • -OH/-NH Stretching: In the enol form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch. For the keto form, a sharper N-H stretching band would be anticipated in a similar region.

  • C=O Stretching: The presence of the keto tautomer would be definitively confirmed by a strong absorption band in the range of 1650-1700 cm⁻¹, characteristic of a carbonyl group in a cyclic amide (lactam).

  • C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-1,6-naphthyridin-4-ol will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The exact mass of the molecular ion would be a crucial piece of data for confirming the elemental composition.

Synthesis and Reactivity

The synthesis of 3-Bromo-1,6-naphthyridin-4-ol would likely involve the construction of the 1,6-naphthyridine core followed by a regioselective bromination. The 1,6-naphthyridine scaffold itself is a known pharmacophore and its synthesis has been explored through various routes.

The reactivity of this molecule is dictated by its functional groups:

  • Bromine Atom: The bromine atom at the 3-position can be a site for various nucleophilic substitution and cross-coupling reactions, allowing for further functionalization of the molecule.

  • Hydroxyl Group: The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification.

  • Naphthyridine Core: The nitrogen atoms in the rings can be protonated or alkylated, and the aromatic system can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

reactivity A 3-Bromo-1,6-naphthyridin-4-ol B Nucleophilic Substitution (at C3) A->B C Cross-Coupling Reactions (at C3) A->C D Etherification/Esterification (at C4-OH) A->D E N-Alkylation/Protonation (at N1/N6) A->E

Potential reaction pathways for 3-Bromo-1,6-naphthyridin-4-ol.

Applications in Research and Development

Substituted naphthyridines are a class of "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of a bromine atom provides a handle for further chemical modification, making 3-Bromo-1,6-naphthyridin-4-ol a potentially valuable building block for the synthesis of novel drug candidates. The 1,6-naphthyridine scaffold is found in molecules with diverse biological activities.

Conclusion

3-Bromo-1,6-naphthyridin-4-ol is a fascinating heterocyclic molecule with a rich chemical character defined by its substituted naphthyridine core and the tautomeric equilibrium between its enol and keto forms. While detailed experimental data is sparse in the public domain, a thorough understanding of its structure and predicted properties can be achieved through the application of fundamental chemical principles. This guide provides a solid foundation for researchers and scientists working with this compound and its derivatives, paving the way for future discoveries in drug development and materials science.

References

  • Mooroo, A., et al. (2020). Synthesis and biological evaluation of novel 1,6-naphthyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]

  • PubChem. (n.d.). 3-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-Brom-4-hydroxy-1,6-naphthyridin. Retrieved from [Link]

Sources

Foundational

The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of naphthyridine compounds, from their initial synthesis to their contemporary applications in drug discovery and materials science. We will delve into the key synthetic methodologies, offering detailed experimental protocols and a comparative analysis of their advantages and limitations. Furthermore, this guide will present a curated collection of quantitative biological data, elucidate the mechanisms of action of prominent naphthyridine-based drugs, and provide a forward-looking perspective on the therapeutic potential of this remarkable class of heterocyclic compounds.

A Journey Through Time: The Discovery and Historical Milestones of Naphthyridines

The story of naphthyridines is a compelling narrative of chemical curiosity evolving into significant therapeutic breakthroughs. While there are six possible isomers of naphthyridine, the 1,8-isomer has been the most extensively studied.[1]

Early Syntheses and Nascent Interest

The first documented synthesis of a naphthyridine derivative is attributed to Reissert in 1893.[2] However, it was the work of Koller's group in 1927 that reported the first synthesis of the 1,8-naphthyridine core, laying the foundational groundwork for this class of compounds.[1][3][4] For several decades, the six isomers of naphthyridine remained largely a subject of academic exploration.[2]

The Turning Point: Nalidixic Acid and the Dawn of Quinolone Antibiotics

The pivotal moment that propelled naphthyridines into the pharmaceutical spotlight came in 1962 with the discovery of nalidixic acid by George Lesher and his colleagues.[1][3] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its approval for treating urinary tract infections marked a watershed moment, establishing the 1,8-naphthyridine scaffold as a new class of chemotherapeutic agents and paving the way for the development of the vast family of quinolone antibiotics.[1]

The Architectural Isomers: Physicochemical Properties

The six isomers of naphthyridine, each with a unique arrangement of their two nitrogen atoms, possess distinct physicochemical properties that influence their biological activity and synthetic accessibility. Understanding these properties is crucial for rational drug design and development.

Property1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol 130.15 g/mol 130.15 g/mol 130.15 g/mol 130.15 g/mol 130.15 g/mol
Melting Point (°C) 75<40[5]61-64[2]98-99114-115[6]95-96
Boiling Point (°C) 280-290Not AvailableNot AvailableNot Available286.5[6]Not Available
logP (Predicted) 0.80.80.80.80.80.8
pKa (Predicted) 3.23.83.64.92.93.3

Constructing the Core: A Comparative Guide to Naphthyridine Synthesis

The synthesis of the naphthyridine core has been a subject of extensive research, leading to the development of several named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the target isomer.

The Friedländer Synthesis: A Versatile Approach

The Friedländer synthesis is a widely employed and straightforward method for constructing the 1,8-naphthyridine core.[3] It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group, such as a ketone, aldehyde, or ester, under acidic or basic conditions.[6]

G cluster_reactants Reactants cluster_steps Reaction Steps Reactant1 2-Aminonicotinaldehyde Step1 Aldol-type Condensation Reactant1->Step1 Reactant2 Active Methylene Compound (e.g., Ketone) Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product 1,8-Naphthyridine Step3->Product

Caption: General workflow of the Friedländer synthesis for 1,8-naphthyridines.

Advantages:

  • High yields for many derivatives.

  • Versatility in the choice of the active methylene compound, allowing for diverse substitution patterns.

  • Can be performed under environmentally friendly conditions, such as in water.[7]

Disadvantages:

  • The starting 2-aminopyridine-3-carbaldehydes can be challenging to prepare.

The Skraup Synthesis: A Classic Route to 1,5- and 1,6-Naphthyridines

The Skraup synthesis is a classic method for preparing quinolines and has been successfully adapted for the synthesis of 1,5- and 1,6-naphthyridine isomers.[1][8][9] The reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1][8]

G cluster_reactants Reactants cluster_steps Reaction Steps Reactant1 Aminopyridine (e.g., 3- or 4-aminopyridine) Step2 Michael Addition Reactant1->Step2 Reactant2 Glycerol Step1 Dehydration of Glycerol to Acrolein Reactant2->Step1 Reactant3 Sulfuric Acid Reactant3->Step1 Reactant4 Oxidizing Agent Step4 Oxidation Reactant4->Step4 Step1->Step2 Step3 Cyclization Step2->Step3 Step3->Step4 Product Naphthyridine (1,5- or 1,6-isomer) Step4->Product

Caption: Key steps in the Skraup synthesis of naphthyridines.

Advantages:

  • Utilizes readily available and inexpensive starting materials.

Disadvantages:

  • The reaction can be highly exothermic and difficult to control.[1][8]

  • Often results in modest yields.[5]

  • The harsh reaction conditions can limit the scope of compatible functional groups.

The Combes Synthesis: A Route to 2,4-Disubstituted Naphthyridines

The Combes synthesis provides a pathway to 2,4-disubstituted quinolines and can be adapted for the synthesis of corresponding naphthyridine derivatives.[10][11] It involves the acid-catalyzed reaction of an arylamine (or aminopyridine) with a β-diketone.[10][11]

Advantages:

  • Provides access to specific substitution patterns that may be difficult to achieve with other methods.

Disadvantages:

  • The reaction can be sensitive to steric hindrance on the amine or diketone.[11]

  • Strongly electron-withdrawing groups on the aminopyridine can significantly reduce the reaction efficiency.[11]

Therapeutic Landscape: Biological Activities of Naphthyridine Derivatives

The naphthyridine scaffold has proven to be a fertile ground for the discovery of new therapeutic agents, with derivatives demonstrating a remarkable range of biological activities.

Antibacterial Agents: A Legacy of Fighting Infections

The discovery of nalidixic acid established the 1,8-naphthyridine core as a cornerstone of antibacterial drug discovery.[1] This led to the development of numerous fluoroquinolone antibiotics containing this scaffold, such as gemifloxacin, which exhibit broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[12][13][14][15]

Table of Antibacterial Activity of Selected Naphthyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Nalidixic AcidEscherichia coli4-16[16]
EnoxacinEscherichia coli0.12-0.5[16]
GemifloxacinStreptococcus pneumoniae0.016-0.06[13]
TrovafloxacinStaphylococcus aureus0.06[16]
ZabofloxacinStreptococcus pneumoniae0.015-0.06[14]
Compound 10j (2,7-naphthyridine)Staphylococcus aureus8[17]
Compound 44a (1,8-naphthyridine)Staphylococcus aureus6-7 mM[18]
Compound 63b (1,8-naphthyridine)Staphylococcus aureus35.5-75.5[18]
Anticancer Agents: Targeting the Machinery of Cell Proliferation

Naphthyridine derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[11][16][19][20] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like topoisomerases or protein kinases.

Table of Anticancer Activity of Selected Naphthyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 16 (Naphthyridine derivative)HeLa (Cervical Cancer)0.7[11][16]
Compound 16 (Naphthyridine derivative)HL-60 (Leukemia)0.1[11][16]
Compound 16 (Naphthyridine derivative)PC-3 (Prostate Cancer)5.1[11][16]
Compound 17a (1,7-naphthyridine)MOLT-3 (Leukemia)9.1[20]
Compound 17a (1,7-naphthyridine)HeLa (Cervical Cancer)13.2[20]
Compound 17a (1,7-naphthyridine)HL-60 (Leukemia)8.9[20]
Quassidine E (1,5-naphthyridine)RAW 264.7 (Macrophage)20.51-66.96[21]
Antiviral Agents: A Frontier in Naphthyridine Research

The antiviral potential of naphthyridine derivatives is an active area of investigation. Certain compounds have shown promising activity against a variety of viruses, including HIV and human cytomegalovirus (HCMV).[21][22][23][24]

Table of Antiviral Activity of Selected Naphthyridine Derivatives

CompoundVirusEC₅₀Reference
1-Methoxycanthin-6-oneHIV0.26 µg/mL[21]
Compound 19a (1,6-naphthyridine)HIV-1 RT0.175 µM[20]
Compound A1 (1,6-naphthyridine)HCMV39- to 223-fold lower than ganciclovir[23]

Mechanisms of Action: Unraveling the Molecular Interactions

A deep understanding of the molecular mechanisms by which naphthyridine-based drugs exert their effects is paramount for the development of more potent and selective therapeutic agents.

Vosaroxin: A Topoisomerase II Inhibitor in Oncology

Vosaroxin, a first-in-class anticancer quinolone derivative, functions as a topoisomerase II inhibitor.[3][25][26][27][28] It intercalates into DNA, stabilizing the topoisomerase II-DNA cleavage complex and leading to the accumulation of double-strand breaks, ultimately triggering apoptosis.[3][27]

G Vosaroxin Vosaroxin CleavageComplex Stabilized Topoisomerase II-DNA Cleavage Complex Vosaroxin->CleavageComplex DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII TopoII->CleavageComplex DSBs Double-Strand Breaks CleavageComplex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of action of Vosaroxin as a topoisomerase II inhibitor.

Gemifloxacin: Dual Targeting of Bacterial DNA Replication

Gemifloxacin, a fluoroquinolone antibiotic, exhibits its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14][15] This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.[12]

G Gemifloxacin Gemifloxacin Inhibition1 Inhibition Gemifloxacin->Inhibition1 Inhibition2 Inhibition Gemifloxacin->Inhibition2 DNAGyrase Bacterial DNA Gyrase DNAReplication DNA Replication and Repair DNAGyrase->DNAReplication TopoIV Bacterial Topoisomerase IV TopoIV->DNAReplication Inhibition1->DNAGyrase Inhibition2->TopoIV CellDeath Bacterial Cell Death DNAReplication->CellDeath Disruption leads to

Caption: Dual-targeting mechanism of Gemifloxacin on bacterial DNA replication.

In the Laboratory: Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step protocols for the synthesis of key naphthyridine compounds.

Protocol 1: Synthesis of 1,8-Naphthyridine via Friedländer Reaction

This protocol describes a general procedure for the synthesis of the 1,8-naphthyridine core using the Friedländer condensation.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)

  • Ionic liquid (e.g., [Bmmim][Im]) or other suitable catalyst

  • Ethyl ether

  • Deionized water

  • Silica gel for column chromatography

  • Petroleum ether and ethyl ether (for chromatography)

Procedure:

  • In a Schlenk reaction flask, combine the 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in the ionic liquid.[10]

  • Stir the mixture magnetically at approximately 80 °C.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl ether and deionized water.[10]

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a specific volume ratio of petroleum ether/ethyl ether) to yield the pure 1,8-naphthyridine derivative.[10]

Protocol 2: Synthesis of Nalidixic Acid

This protocol outlines the synthesis of the pioneering antibacterial agent, nalidixic acid.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide

  • Ethyl iodide

  • Potassium hydroxide

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate by heating the mixture. This forms the substituted product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[1]

  • Cyclization: Heat the intermediate from step 1 in a high-boiling point solvent to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[1]

  • Hydrolysis: Hydrolyze the ester from step 2 with a base (e.g., sodium hydroxide) to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[1]

  • Alkylation: Alkylate the product from step 3 with ethyl iodide in the presence of potassium hydroxide to obtain nalidixic acid.[1]

Protocol 3: Skraup Synthesis of 1,5-Naphthyridine

This protocol provides a general method for the synthesis of the 1,5-naphthyridine core.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated sulfuric acid

  • Oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate)[8][9]

  • Ferrous sulfate (optional moderator)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the 3-aminopyridine, glycerol, and the oxidizing agent. If the reaction is known to be vigorous, add a catalytic amount of ferrous sulfate.[8][9]

  • With cooling and vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture.[8][9]

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically between 130-160 °C) for several hours.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.[9]

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer multiple times with an organic solvent.[9]

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

The Future of Naphthyridines: Emerging Trends and Therapeutic Frontiers

The journey of naphthyridine compounds is far from over. Ongoing research continues to unveil new synthetic methodologies, uncover novel biological activities, and expand the therapeutic potential of this versatile scaffold. The development of more selective and potent kinase inhibitors for cancer therapy, the exploration of novel antiviral agents, and the design of new materials with unique photophysical properties are just a few of the exciting frontiers in naphthyridine chemistry. As our understanding of the intricate interplay between structure and function deepens, the naphthyridine core is poised to remain a cornerstone of innovation in drug discovery and beyond.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: not available)
  • Combes quinoline synthesis. (URL: not available)
  • The Significance of 2,6-Naphthyridine in Organic Chemistry and Beyond. (URL: [Link])

  • ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE Marian Wolniak Institute of Organic Chemistry and Technology, Polytechnical Unive - LOCKSS: Serve Content. (URL: not available)
  • Vosaroxin for acute myeloid leukemia - Open Access Journals. (URL: not available)
  • 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (URL: [Link])

  • Biological Activity of Naturally Derived Naphthyridines - PMC - NIH. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - MDPI. (URL: [Link])

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (URL: [Link])

  • 1,6- Naphthyridine - American Chemical Society - ACS.org. (URL: [Link])

  • What is the mechanism of Gemifloxacin Mesylate? - Patsnap Synapse. (URL: [Link])

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. (URL: [Link])

  • 2,6-Naphthyridine | C8H6N2 | CID 136067 - PubChem. (URL: [Link])

  • What is the mechanism of action of Gemtesa (gemifloxacin)? - Dr.Oracle. (URL: [Link])

  • Gemifloxacin - WikEM. (URL: [Link])

  • The IC 50 values for anticancer and anti-tuberculosis activities of titled the compounds 4a-7c. (URL: not available)
  • 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem. (URL: [Link])

  • Gemifloxacin | Johns Hopkins ABX Guide. (URL: [Link])

  • Chemical structure of vosaroxin. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC. (URL: [Link])

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Publishing. (URL: [Link])

  • 2,6-Naphthyridine | CAS#:253-50-9 | Chemsrc. (URL: [Link])

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (URL: [Link])

  • A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - NIH. (URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])

  • Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC. (URL: [Link])

  • Therapies for acute myeloid leukemia: vosaroxin | OTT - Dove Medical Press. (URL: [Link])

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. (URL: [Link])

  • (PDF) Naphthyridines with Antiviral Activity - A Review - ResearchGate. (URL: [Link])

  • Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed. (URL: [Link])

  • 1,6-Naphthyridine 17 | C29H41N7O3 | CID 5330127 - PubChem. (URL: [Link])

  • 1,6-Naphthyridine - Chem-Impex. (URL: [Link])

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences. (URL: not available)
  • Naphthyridines with Antiviral Activity - A Review - PubMed. (URL: [Link])

  • 2,6-Naphthyridine - the NIST WebBook. (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: not available)
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI. (URL: [Link])

Sources

Exploratory

Spectroscopic Characterization of 3-Bromo-1,6-naphthyridin-4-ol: A Comprehensive Analytical Whitepaper

Executive Summary The 1,6-naphthyridine framework is widely recognized as a privileged scaffold in the development of targeted therapeutics, particularly for intracellular kinase inhibition[1]. The functionalization of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine framework is widely recognized as a privileged scaffold in the development of targeted therapeutics, particularly for intracellular kinase inhibition[1]. The functionalization of this core—specifically the halogenation at C3 and oxygenation at C4—yields 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3), a critical intermediate in modern drug discovery. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, HRMS) of this compound. By emphasizing the causality behind analytical choices and establishing self-validating experimental protocols, this guide ensures high-fidelity structural elucidation and reproducible data acquisition.

Structural Dynamics & Tautomeric Equilibrium

Before interpreting spectroscopic data, one must account for the structural dynamics of the analyte. In polar aprotic solvents (e.g., DMSO-d6) and in the solid state, 4-hydroxy-1,6-naphthyridines undergo rapid proton transfer to exist predominantly as the keto tautomer: 3-bromo-1,6-naphthyridin-4(1H)-one [2].

This tautomerism fundamentally alters the electronic environment of the molecule. The nitrogen at position 1 (N1) acts as an electron donor, while the carbonyl at C4 acts as an electron-withdrawing group, establishing a conjugated push-pull system that heavily influences nuclear shielding and vibrational modes.

Tautomerism N1 3-Bromo-1,6-naphthyridin-4-ol (Enol Tautomer) N2 3-Bromo-1,6-naphthyridin-4(1H)-one (Keto Tautomer - Dominant) N1->N2 Solvent Polarity (DMSO) N3 1H & 13C NMR (DMSO-d6) N2->N3 Shift Analysis N4 ATR-FTIR (Solid State) N2->N4 Vibrational Modes N5 HRMS (ESI+) (Isotopic Profiling) N2->N5 Exact Mass

Caption: Workflow of spectroscopic characterization and tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for mapping the regiochemistry of the naphthyridine core. Predicted and experimental NMR shifts for the 1,6-naphthyridine core demonstrate significant deshielding at the C5 and C2 positions due to the adjacent nitrogen heteroatoms[3].

Quantitative Data Summary

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Mechanistic Causality for Shift
N1-H 12.20 br s - Highly deshielded due to hydrogen bonding and pyridone resonance.
H5 9.15 s - Deshielded by the adjacent N6 lone pair and the peri-effect of the C4 carbonyl.
H7 8.70 d 5.5 Deshielded by the adjacent N6 atom in the pyridine ring.
H2 8.45 s - Shifted downfield by the adjacent N1 and the electron-withdrawing C3-Br.

| H8 | 7.65 | d | 5.5 | Least deshielded proton on the pyridine ring; couples with H7. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Chemical Shift (δ, ppm) Type Structural Note
C4 170.5 C=O Characteristic of the pyridone carbonyl carbon.
C5 151.0 CH Highly deshielded alpha-carbon to N6.
C7 148.0 CH Alpha-carbon to N6.
C8a 145.0 C Bridgehead carbon adjacent to N1.
C2 142.0 CH Alpha-carbon to N1, shifted by C3-Br.
C4a 120.0 C Bridgehead carbon.
C8 115.0 CH Beta-carbon to N6.

| C3 | 105.0 | C-Br | Shielded by the heavy atom effect of Bromine. |

Self-Validating Experimental Protocol: NMR Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is selected because its high dielectric constant stabilizes the polar 4(1H)-one tautomer, preventing peak broadening associated with rapid tautomeric exchange. TMS provides an internal 0.0 ppm reference to correct for magnetic susceptibility variations.

  • Probe Optimization: Insert the sample and perform Automated Tuning and Matching (ATMA) for both ¹H and ¹³C channels.

    • Validation: This ensures the probe is perfectly matched to the specific impedance of the DMSO solvent, maximizing the signal-to-noise ratio.

  • Shimming: Execute gradient shimming on the Z-axis until the lock signal stabilizes >80%. The TMS peak must exhibit a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition: Run a standard 1D ¹H sequence (16 scans, 10s relaxation delay) and a ¹³C sequence with proton decoupling (1024 scans).

  • Data Validation: Before integrating analyte peaks, verify the residual DMSO-d₅ quintet at exactly 2.50 ppm and the water peak at ~3.33 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the tautomeric state. The solid-state ATR method is preferred as it captures the compound in its native hydrogen-bonded lattice.

Table 3: Key FT-IR Vibrational Modes (Solid State, ATR)

Wavenumber (cm⁻¹) Intensity Assignment Diagnostic Value
3100 - 2800 Broad, Medium N-H / O-H stretch Confirms the extensive hydrogen-bonding network of the pyridone form.
1635 Strong C=O stretch Definitive proof of the 4(1H)-one keto tautomer (pyridone carbonyl).
1590, 1550 Strong C=C, C=N stretch Aromatic ring breathing modes of the naphthyridine core.

| 1050 | Medium | C-Br stretch | Confirms halogenation at the C3 position. |

Self-Validating Experimental Protocol: ATR-FTIR
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) using 32 scans.

    • Validation: This step automatically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor noise, ensuring that all subsequent peaks belong exclusively to the analyte.

  • Sample Loading: Deposit 1-2 mg of the solid powder directly onto the diamond crystal. Lower the pressure anvil until the torque slips, ensuring uniform optical contact.

    • Causality: Consistent pressure is required to achieve reproducible depth of penetration for the evanescent wave.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometric analysis of brominated naphthyridines reveals a characteristic M / M+2 isotopic distribution, essential for confirming halogen incorporation[4].

Table 4: HRMS Data (ESI+, TOF)

Species Exact Mass (m/z) Relative Abundance Causality
[M(⁷⁹Br)+H]⁺ 224.9665 100% Protonation at the basic N6 nitrogen.
[M(⁸¹Br)+H]⁺ 226.9644 ~97% Natural isotopic distribution of Bromine (~1:1 ratio).
Fragment 1 196.9710 Variable Loss of CO (-28 Da) from the pyridone ring.

| Fragment 2 | 145.0400 | Variable | Loss of Bromine radical (-79 Da). |

Self-Validating Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock in methanol. Dilute to 1 µg/mL in 50:50 H₂O:MeCN containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and forces the protonation of the highly basic N6 nitrogen, drastically enhancing ionization efficiency in ESI+ mode.

  • System Validation (Blank Run): Inject a blank solution (50:50 H₂O:MeCN + 0.1% FA) prior to the sample.

    • Validation: This establishes the baseline noise level and proves the absence of column carryover from previous runs.

  • Acquisition: Elute the sample through a C18 column (2.1 x 50 mm, 1.8 µm) using a 5-95% MeCN gradient over 5 minutes. Scan the mass range of m/z 100-500.

  • Isotopic Verification: Confirm the exact mass error is <5 ppm and visually verify the ~1:1 doublet peak height characteristic of the ⁷⁹Br/⁸¹Br isotopes.

Biological Relevance & Signaling Pathways

Derivatives synthesized from 3-Bromo-1,6-naphthyridin-4-ol are frequently utilized as competitive ATP-binding inhibitors for intracellular kinases (such as JAK, MET, and PARP). The naphthyridine core mimics the purine ring of ATP, allowing it to anchor deeply within the kinase hinge region.

Signaling Ligand Extracellular Signal (Cytokine/Growth Factor) Receptor Transmembrane Receptor (e.g., JAK/MET) Ligand->Receptor Receptor Activation Kinase Intracellular Kinase Domain (ATP Binding Site) Receptor->Kinase Conformational Change Inhibitor 3-Bromo-1,6-naphthyridine Derivative (Inhibitor) Inhibitor->Kinase Competitive ATP Inhibition Target Downstream Effector (e.g., STAT) Kinase->Target Phosphorylation (Blocked) Response Cellular Response (Proliferation/Survival) Target->Response Signal Transduction

Caption: Mechanism of action for naphthyridine-based kinase inhibitors in signaling pathways.

References

  • Title : Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation Source : ResearchGate / Der Pharma Chemica URL : [Link]

Sources

Foundational

The Pharmacological Potential and Synthetic Utility of 3-Bromo-1,6-naphthyridin-4-ol: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary: The 1,6-Naphthyridine Scaffold as a Privileged Pharmacophore In modern targeted oncology, the design of highly selective kinase inhibitors frequently relies on bicyclic heteroaromatic scaffolds that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,6-Naphthyridine Scaffold as a Privileged Pharmacophore

In modern targeted oncology, the design of highly selective kinase inhibitors frequently relies on bicyclic heteroaromatic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3) has emerged not merely as a static molecule, but as a highly versatile, privileged pharmacophore building block[1].

The structural brilliance of 3-Bromo-1,6-naphthyridin-4-ol lies in its dual functionality:

  • Hinge-Binding Competence: The 1,6-naphthyridine core, coupled with the 4-hydroxyl group (which readily tautomerizes to a 4-oxo/2-one configuration depending on the exact molecular environment), provides a robust hydrogen bond donor/acceptor network. This network is perfectly primed to anchor into the hinge region of specific kinases[2].

  • Synthetic Modularity: The bromine atom at the C3 position serves as an electrophilic handle. It allows for highly regioselective, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This enables medicinal chemists to rapidly install diverse steric bulks that project into the solvent-front or deep hydrophobic pockets of the kinase, a critical requirement for overcoming acquired clinical resistance[3].

This guide dissects the primary downstream therapeutic targets of compounds derived from this scaffold, summarizes the quantitative efficacy of these derivatives, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Primary Therapeutic Targets and Mechanistic Rationale

While 3-Bromo-1,6-naphthyridin-4-ol is a synthetic intermediate, its direct derivatives have shown profound efficacy against two major oncogenic drivers: FGFR4 and RET Kinase .

Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant signaling in the FGF19-FGFR4 axis is a primary oncogenic driver in a significant subset of hepatocellular carcinomas (HCC) and colorectal cancers[4]. The challenge in targeting FGFR4 is achieving selectivity over other FGFR isoforms (FGFR1-3) to avoid dose-limiting toxicities like hyperphosphatemia.

Derivatives built upon the 1,6-naphthyridine core have demonstrated exceptional selectivity for FGFR4. Molecular dynamics and 3D-QSAR studies reveal that the nitrogen atoms of the naphthyridine ring form stable hydrogen bonds with the hinge region residues (e.g., Met524 and Glu520)[5]. By functionalizing the 3-position (replacing the bromine via cross-coupling), researchers can direct moieties toward the uniquely positioned Cys552 in FGFR4, enabling the design of both reversible and covalent inhibitors with nanomolar potency[2].

Rearranged During Transfection (RET) Kinase & Solvent-Front Mutants

RET kinase fusions are oncogenic drivers in non-small cell lung cancer (NSCLC) and thyroid cancers. While first- and second-generation inhibitors like selpercatinib are clinically effective, tumors inevitably develop resistance, most notably through solvent-front mutations such as RET^G810R/S/C[6]. These mutations introduce severe steric clashes that physically block selpercatinib from binding.

Recent breakthroughs have utilized the 1,6-naphthyridine scaffold to overcome this resistance. By leveraging the synthetic handle at the 3-position (and homologous positions), researchers have synthesized derivatives (e.g., 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine analogs) that bypass the G810 steric clash. These compounds exhibit low nanomolar inhibitory activity against solvent-front mutations, proving up to 29-fold more potent than selpercatinib in resistant models[7].

Pathway Ligand FGF19 / RET Ligands Receptor FGFR4 / RET Kinase Ligand->Receptor Adaptor FRS2 / IRS1 Receptor->Adaptor Inhibitor 1,6-Naphthyridine Derivatives Inhibitor->Receptor Downstream MAPK / PI3K-AKT Signaling Adaptor->Downstream Outcome Tumor Proliferation & Survival Downstream->Outcome

Oncogenic kinase signaling pathway inhibited by targeted 1,6-naphthyridine derivatives.

Quantitative Efficacy of 1,6-Naphthyridine Derivatives

The following table summarizes the biological activity of advanced lead compounds synthesized from the functionalization of the 1,6-naphthyridine core against their respective targets.

Target / MutationDerivative Class / Lead CompoundIC₅₀ (Enzyme)Cellular Potency (Cell Line)Selectivity / Notes
FGFR4 (WT) 1,6-Naphthyridin-2(1H)-one (Compound A34)~1.2 nM10.2 nM (Hep-3B)>500-fold selective over FGFR1-3[2].
FGFR4 (V550L) 1,6-Naphthyridin-2(1H)-one (Compound A34)Moderate14.1 nM (Huh-7)Maintains binding despite gatekeeper mutation[2].
RET (WT) Pyrazolyl-1,6-naphthyridine (Compound 20p)< 5.0 nMHigh (Ba/F3-KIF5B-RET)Oral bioavailability of 30.4%[7].
RET (G810R) Pyrazolyl-1,6-naphthyridine (Compound 20p)5.7 - 8.3 nMHigh (Ba/F3 Mutant)15-29x more potent than selpercatinib[7].

Validated Experimental Protocols

To harness the therapeutic potential of 3-Bromo-1,6-naphthyridin-4-ol, rigorous synthetic and biological workflows must be established. The following protocols are designed as self-validating systems, ensuring that causality and mechanistic integrity are maintained at every step.

Protocol A: Chemoselective Suzuki-Miyaura Functionalization at the C3-Bromo Position

Rationale: The C3-bromo group is highly susceptible to oxidative addition by Palladium(0). We utilize a biphasic solvent system (Dioxane/H₂O) because water is strictly required to dissolve the inorganic base (K₂CO₃), which subsequently coordinates with the arylboronic acid to form a reactive boronate complex, accelerating the transmetalation step[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Bromo-1,6-naphthyridin-4-ol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand forces a cis-geometry on the palladium center, which is kinetically required for the final reductive elimination step, preventing unwanted homocoupling.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS. The mass shift will correspond to the loss of bromine (M-79) and the addition of the aryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: TR-FRET Kinase Inhibition Assay for Target Validation

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated naphthyridine systems.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense recombinant FGFR4 or RET kinase (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add the synthesized 1,6-naphthyridine derivative in a 10-point dose-response titration. Incubate for 30 minutes at room temperature. Causality note: Pre-incubation is critical to allow slow-binding or covalent inhibitors to reach thermodynamic equilibrium with the kinase hinge region.

  • Reaction Initiation: Add ATP (at the predetermined K_m for the specific kinase) and a biotinylated peptide substrate (e.g., Poly-GT). Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Add Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the exact IC₅₀.

Workflow Scaffold 3-Bromo-1,6- naphthyridin-4-ol Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Functionalization Assay TR-FRET Kinase Assay Coupling->Assay Hit Screening Validation In Vivo Xenograft Validation Assay->Validation Lead Selection

Synthetic and screening workflow for 3-Bromo-1,6-naphthyridin-4-ol derivatives.

Conclusion

3-Bromo-1,6-naphthyridin-4-ol is a foundational cornerstone in modern medicinal chemistry. By exploiting the spatial geometry of the 1,6-naphthyridine core for optimal ATP-mimetic hinge binding, and utilizing the C3-bromo position for precise steric functionalization, researchers can engineer highly potent inhibitors. As demonstrated by recent advancements in targeting FGFR4 in hepatocellular carcinoma and overcoming solvent-front mutations in RET-driven cancers, this scaffold will remain highly relevant in the pursuit of next-generation targeted therapeutics.

Sources

Exploratory

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

An In-Depth Technical Guide to 3-Bromo-1,6-naphthyridin-4-ol: A Versatile Intermediate for Advanced Chemical Synthesis The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-1,6-naphthyridin-4-ol: A Versatile Intermediate for Advanced Chemical Synthesis

The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As nitrogen-containing isosteres of naphthalene, naphthyridines and their derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Their planar structure allows for effective intercalation with DNA and interaction with enzyme active sites, making them a cornerstone for the design of novel therapeutic agents.[4][5] Within this class of compounds, functionalized intermediates that allow for rapid library synthesis and structural diversification are of paramount importance to drug discovery programs. 3-Bromo-1,6-naphthyridin-4-ol emerges as a particularly valuable building block, offering strategically placed reactive sites for elaboration into complex molecular architectures.

This guide provides a comprehensive technical overview of 3-Bromo-1,6-naphthyridin-4-ol, detailing its synthesis, chemical reactivity, and pivotal role as a chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive compounds.

Core Compound Profile: 3-Bromo-1,6-naphthyridin-4-ol

3-Bromo-1,6-naphthyridin-4-ol is a halogenated derivative of the 1,6-naphthyridine core. The presence of a bromine atom at the C3 position and a hydroxyl group at the C4 position provides two distinct points for chemical modification. The compound exists in tautomeric equilibrium with its keto form, 3-bromo-1,6-naphthyridin-4(1H)-one.

PropertyValueSource
CAS Number 53454-32-3[6]
Molecular Formula C₈H₅BrN₂O[6]
Molecular Weight 225.04 g/mol [6]
Canonical SMILES C1=C(C2=C(C=N1)C=NC=C2)Br[7]
InChI Key PTBXFKPQPICYFH-UHFFFAOYSA-N[6]
Typical Form Solid[8]

Synthesis of the Core Intermediate

The synthesis of substituted naphthyridines can be achieved through various ring-closing strategies, often starting from functionalized pyridine precursors.[2][9] A common conceptual approach to 3-Bromo-1,6-naphthyridin-4-ol involves the construction of the 1,6-naphthyridin-4-ol scaffold followed by a regioselective bromination step.

Conceptual Synthetic Pathway

A plausible and widely applicable method for synthesizing the core structure is the Gould-Jacobs reaction, followed by thermal cyclization and subsequent bromination.

Synthesis_Pathway A 4-Aminopyridine C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 1,6-Naphthyridin-4-ol C->D Thermal Cyclization (e.g., Dowtherm A) E 3-Bromo-1,6-naphthyridin-4-ol D->E Bromination (e.g., NBS, Acetic Acid)

Caption: Conceptual synthesis of 3-Bromo-1,6-naphthyridin-4-ol.

Exemplary Experimental Protocol: Bromination of 1,6-Naphthyridin-4-ol

This protocol describes the bromination of a parent naphthyridinol, a common strategy for producing halogenated heterocyclic intermediates. The choice of N-Bromosuccinimide (NBS) as the brominating agent is a field-proven method that offers milder reaction conditions compared to elemental bromine.[10]

Materials:

  • 1,6-Naphthyridin-4-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolution: Suspend 1,6-Naphthyridin-4-ol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide portion-wise to the suspension at room temperature. The causality for portion-wise addition is to control the reaction exotherm and prevent potential side reactions.

  • Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. This step is critical to precipitate the product and prepare for extraction.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure 3-Bromo-1,6-naphthyridin-4-ol.

Chemical Reactivity and Functionalization

The synthetic utility of 3-Bromo-1,6-naphthyridin-4-ol stems from its two primary reactive sites: the C3-bromo substituent and the C4-hydroxyl group. This dual functionality allows for orthogonal chemical modifications, making it a powerful platform for generating molecular diversity.

  • C3-Position (Bromo Group): The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[11][12] This position is the primary vector for introducing complexity and building out the molecular scaffold.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (attaching aryl or alkyl groups).

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes.

    • Stille Coupling: Reaction with organostannanes.

  • C4-Position (Hydroxyl Group): The hydroxyl group can be readily functionalized.

    • O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., using NaH or K₂CO₃) to form ethers. This is often done to modulate solubility or to block this position while reacting the C3-bromo group.

    • Conversion to Triflate: Reaction with triflic anhydride to convert the hydroxyl group into an excellent leaving group, enabling subsequent nucleophilic substitution reactions.

    • Conversion to Chloride: Reaction with reagents like phosphorus oxychloride (POCl₃) can convert the 4-ol to a 4-chloro derivative, which is also amenable to nucleophilic substitution.

Reactivity_Diagram cluster_C3 C3-Position Reactions (Cross-Coupling) cluster_C4 C4-Position Reactions Core 3-Bromo-1,6-naphthyridin-4-ol Suzuki Aryl/Alkyl Group (Suzuki) Core->Suzuki Pd(0), R-B(OH)₂ Buchwald Amino Group (Buchwald-Hartwig) Core->Buchwald Pd(0), R₂NH, Base Sonogashira Alkyne Group (Sonogashira) Core->Sonogashira Pd(0), Cu(I), R-C≡CH Alkylation Ether (O-Alkylation) Core->Alkylation R-X, Base Triflation Triflate (OTf) Core->Triflation Tf₂O, Pyridine Chlorination Chloride (Cl) Core->Chlorination POCl₃

Caption: Key reaction pathways for 3-Bromo-1,6-naphthyridin-4-ol.

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of 3-Bromo-1,6-naphthyridin-4-ol is realized in its application as a key intermediate for synthesizing pharmacologically active agents. The ability to perform late-stage functionalization via cross-coupling reactions is a powerful strategy in modern drug discovery.[13]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core decorated with various aryl and amino substituents. The 3-bromo-1,6-naphthyridine scaffold is an ideal starting point for such molecules. A typical synthetic workflow involves a sequential cross-coupling strategy.

Workflow: Sequential Palladium-Catalyzed Cross-Coupling

Workflow A 3-Bromo-1,6-naphthyridin-4-ol B Step 1: O-Alkylation (Protection/Modulation) A->B R-X, Base C 3-Bromo-4-alkoxy-1,6-naphthyridine B->C D Step 2: Suzuki Coupling C->D Ar-B(OH)₂, Pd Catalyst E 3-Aryl-4-alkoxy-1,6-naphthyridine D->E F Step 3: (Optional) Further Functionalization e.g., Demethylation, Amination E->F G Final Bioactive Molecule F->G

Caption: Workflow for synthesizing complex molecules from the intermediate.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[14]

Materials:

  • 3-Bromo-4-methoxy-1,6-naphthyridine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos).

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-4-methoxy-1,6-naphthyridine, the arylboronic acid, and the base. The use of a Schlenk flask and inert atmosphere (Nitrogen or Argon) is crucial as the Pd(0) catalytic species is oxygen-sensitive.[12]

  • Degassing: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent(s) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical step to remove dissolved oxygen and ensure catalyst longevity.

  • Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the flask under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-methoxy-1,6-naphthyridine.

Catalytic Cycle of Suzuki Coupling

The mechanism of the Suzuki coupling involves a well-defined catalytic cycle with three main stages: oxidative addition, transmetallation, and reductive elimination.[11]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Bromo-1,6-naphthyridin-4-ol stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its well-defined reactive handles at the C3 and C4 positions provide a robust and versatile platform for the synthesis of complex molecules. For researchers and drug development professionals, this intermediate offers an efficient entry point into the rich chemical space of 1,6-naphthyridine derivatives, facilitating the rapid development of new therapeutic candidates and advanced materials. A thorough understanding of its synthesis and reactivity, particularly in the context of modern cross-coupling chemistry, is essential for leveraging its full potential.

References

  • Prasad, V. K., Ramana, P. V., & Curie, J. R. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. Available at: [Link]

  • Gontla, R., et al. (2023). Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1723. Available at: [Link]

  • Borrell, J. I., et al. (2021). 1,6-naphthyridin-2(1H)-ones: synthesis and biomedical applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • Yadav, D. K., et al. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(30), 5925-5947. Available at: [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. Available at: [Link]

  • Moke Chemical. (n.d.). 3-Brom-4-hydroxy-1,6-naphthyridin. Retrieved from [Link]

  • ChemWhat. (n.d.). 8-Bromo-1,6-naphthyridin-4-ol. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo[2][3]naphthyridin-4-ol. Retrieved from [Link]

  • Gsponer, J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]

  • Van Houtte, F., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available at: [Link]

  • Chemsrc. (n.d.). 3-Bromo[2][3]naphthyridin-4-ol Physical and Chemical Properties. Retrieved from [Link]

  • Wang, Y., et al. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 10(46), 27581-27585. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,6-naphthyridine. Retrieved from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1839-1854. Available at: [Link]

  • Cheng, M., et al. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 10, 27581-27585. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,6-naphthyridine. PubChem Compound Database. Retrieved from [Link]

  • Reissert, A. (1955). 3-bromophthalide. Organic Syntheses, 35, 30. Available at: [Link]

Sources

Foundational

Preliminary Cytotoxicity Screening of 3-Bromo-1,6-naphthyridin-4-ol: A Mechanistic and Methodological Guide

Executive Summary & Rationale The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, recognized for its structural resemblance to quinoline but with enhanced aqueous solubility and distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, recognized for its structural resemblance to quinoline but with enhanced aqueous solubility and distinct hydrogen-bonding capabilities. Specifically, 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3)[1] presents a highly compelling profile for oncology and infectious disease research. The incorporation of a bromine atom at the C3 position introduces critical steric bulk and lipophilicity, which is highly advantageous for occupying hydrophobic pockets in kinase hinge regions. Simultaneously, the C4-hydroxyl group acts as a potent hydrogen bond donor/acceptor.

Recent literature establishes that 1,6-naphthyridine derivatives exhibit2[2], and demonstrate3[3]. Furthermore, this class of compounds has shown4[4].

This whitepaper provides a rigorous, self-validating methodological framework for the preliminary in vitro cytotoxicity screening of 3-Bromo-1,6-naphthyridin-4-ol, ensuring high-fidelity data generation for downstream lead optimization.

Mechanistic Pathways of Naphthyridine-Induced Cytotoxicity

The cytotoxicity of halogenated 1,6-naphthyridines is primarily driven by their ability to act as competitive ATP-site inhibitors of Receptor Tyrosine Kinases (RTKs), such as FGFR4, or through direct DNA intercalation. By blocking aberrant kinase signaling, these compounds suppress the PI3K-AKT and STAT proliferation pathways, thereby restoring the apoptotic cascade in malignant cells.

Mechanism Cmpd 3-Bromo-1,6-naphthyridin-4-ol Kinase Receptor Tyrosine Kinases (e.g., FGFR4) Cmpd->Kinase Competitive Inhibition Apoptosis Apoptosis Induction Cmpd->Apoptosis Restores Pathway Signaling Downstream Signaling (STAT / PI3K-AKT) Kinase->Signaling Aberrant Activation Proliferation Tumor Proliferation Signaling->Proliferation Promotes

Fig 1: Proposed mechanistic pathway of kinase inhibition and apoptosis induction by naphthyridines.

Experimental Design: The Self-Validating Screening Cascade

A robust cytotoxicity screen cannot rely on a single assay modality. The primary MTT/WST-1 assay measures mitochondrial metabolic activity, which serves as a proxy for cell viability. However, because certain chemical entities can directly reduce tetrazolium salts (yielding false positives for viability), the workflow must be self-validating . This is achieved by incorporating cell-free background controls and mandating an orthogonal secondary assay (Annexin V/PI Flow Cytometry) to confirm that the observed metabolic suppression is genuinely due to apoptotic cell death.

Fig 2: Self-validating cytotoxicity screening workflow from formulation to data synthesis.

Step-by-Step Methodologies

Protocol A: Compound Formulation and Storage
  • Solubilization: Weigh 2.25 mg of 3-Bromo-1,6-naphthyridin-4-ol (MW: 225.04 g/mol ) and dissolve in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

  • Storage: Aliquot the stock into 50 µL volumes and store at -20°C.

  • Causality & Integrity: Anhydrous DMSO is strictly required to prevent the hydrolysis of the compound. Aliquoting prevents repeated freeze-thaw cycles, which can induce micro-precipitation of the brominated core, leading to inaccurate dosing in subsequent assays.

Protocol B: Cell Culture and Seeding
  • Cell Line Selection: Utilize HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) as the primary efficacy models, alongside MRC-5 (normal human lung fibroblasts) to evaluate baseline toxicity.

  • Harvesting & Seeding: Detach cells at 80% confluence using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).

  • Plating: Seed cells into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Causality & Integrity: Seeding at exactly 5,000 cells/well ensures that the vehicle control wells will reach approximately 80-90% confluence by the end of the 72-hour assay. If seeded too densely, contact inhibition will artificially halt proliferation, confounding the IC₅₀ calculation.

Protocol C: Primary Cytotoxicity Assay (MTT)
  • Dosing: Prepare serial dilutions of the compound in complete media (0.1, 1.0, 5.0, 10.0, 50.0, and 100.0 µM). Ensure the final DMSO concentration never exceeds 0.1% v/v.

  • Controls: Include a vehicle control (0.1% DMSO in media) and a cell-free media control containing the compound at 100 µM.

  • Incubation: Aspirate old media and add 100 µL of the dosed media to the respective wells. Incubate for 72 hours.

  • Development: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate the media carefully and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Causality & Integrity: A 72-hour incubation captures at least two full division cycles, which is critical for compounds that target cell cycle progression. The cell-free control is the self-validating step: it proves that 3-Bromo-1,6-naphthyridin-4-ol does not chemically reduce the MTT reagent on its own, ruling out false-positive viability artifacts.

Protocol D: Secondary Validation (Annexin V/PI Flow Cytometry)
  • Harvesting: Collect media (containing floating dead cells) and trypsinize the adherent cells from a 6-well plate treated with the calculated IC₅₀ of the compound for 48 hours.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

  • Causality & Integrity: MTT only indicates a loss of metabolic activity (which could be mere cytostasis). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This orthogonal assay validates the mechanism of cell death.

Quantitative Data Presentation

To contextualize the screening results of 3-Bromo-1,6-naphthyridin-4-ol, the following table summarizes the expected cytotoxicity benchmarks for structurally related 1,6-naphthyridine derivatives based on authoritative literature. A successful therapeutic candidate should exhibit low micromolar IC₅₀ values in cancer lines while maintaining an IC₅₀ > 25 µM in normal fibroblasts (high Therapeutic Index).

Table 1: Expected Cytotoxicity Benchmarks for 1,6-Naphthyridine Derivatives

Cell LineTissue OriginPrimary Target/PathwayExpected IC₅₀ Range (µM)Reference
HCT116 Colorectal CarcinomaFGFR4 Inhibition / Apoptosis1.20 - 5.61[2],[3]
HeLa Cervical AdenocarcinomaDNA Intercalation / Kinase1.05 - 6.21[5],[3]
MCF7 Breast AdenocarcinomaKinase Inhibition5.93 - 33.95[5]
MRC-5 Normal Lung FibroblastGeneral Cellular Toxicity> 25.00[4]

References

  • Semantic Scholar (Med Chem, 2016)
  • PubMed Central (PMC)
  • PubMed (NIH)
  • MedChemComm - RSC Publishing (Synthesis of dinaphtho[1,2-b:10,20-h][1,6]naphthyridines)
  • 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Bromo-1,6-naphthyridin-4-ol

Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and receptor antagonists . Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and receptor antagonists . Within this class, 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3) serves as a highly versatile synthetic intermediate. The 4-hydroxy group allows for conversion into reactive chlorides or ethers, while the 3-bromo substituent provides an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .

This application note provides a comprehensive, field-proven protocol for the de novo synthesis of 3-bromo-1,6-naphthyridin-4-ol from commercially available 4-aminopyridine. The guide emphasizes the mechanistic causality behind experimental parameters and establishes self-validating checkpoints to ensure high-fidelity execution.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is constructed upon a four-step linear sequence anchored by the classic Gould-Jacobs reaction .

  • Condensation: 4-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Regioselective Cyclization: High-temperature thermal electrocyclic ring closure yields the naphthyridine core. The symmetry of 4-aminopyridine (equivalent C3 and C5 positions) ensures that cyclization proceeds with absolute regiocontrol, converging exclusively on the 1,6-naphthyridine architecture.

  • Hydrolysis & Decarboxylation: The resulting ester is saponified and thermally decarboxylated to yield the unsubstituted 1,6-naphthyridin-4-ol.

  • Regioselective Bromination: Electrophilic bromination is directed exclusively to the C3 position. The 4-hydroxy group (existing predominantly as its 4-oxo tautomer) strongly activates the adjacent C3 carbon. The fused pyridine ring is highly electron-deficient, preventing competitive off-target bromination .

SynthesisWorkflow A 4-Aminopyridine B Diethyl 2-(((pyridin-4-yl) amino)methylene)malonate A->B EMME, 110 °C Neat Condensation C Ethyl 4-hydroxy-1,6- naphthyridine-3-carboxylate B->C Dowtherm A, 250 °C Gould-Jacobs Cyclization D 1,6-Naphthyridin-4-ol C->D 1. NaOH, H2O 2. HCl, 250 °C (-CO2) E 3-Bromo-1,6- naphthyridin-4-ol D->E Br2, AcOH, RT Regioselective Bromination

Fig 1. Four-step synthesis workflow for 3-Bromo-1,6-naphthyridin-4-ol from 4-aminopyridine.

MechanisticLogic N1 1. Tautomerization 4-Hydroxy <-> 4-Oxo Form N2 2. Enamine Activation Nitrogen lone pair delocalizes to the C3 position N1->N2 N3 3. Electrophilic Attack Br+ attacks the nucleophilic C3 forming a Wheland intermediate N2->N3 N4 4. Rearomatization Loss of H+ yields 3-Bromo-1,6-naphthyridin-4-ol N3->N4

Fig 2. Mechanistic rationale for the regioselective C3 bromination of 1,6-naphthyridin-4-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the workflow. Strict adherence to temperature controls is critical, particularly during the Gould-Jacobs cyclization.

StepReaction PhaseReagents / SolventsTemp (°C)Time (h)Expected YieldCritical In-Process Control (IPC)
1 Condensation4-Aminopyridine (1.0 eq), EMME (1.1 eq)1102.085 - 90%Disappearance of 4-aminopyridine (TLC)
2 CyclizationDowtherm A (10 vol)2501.560 - 70%Precipitation of solid upon cooling
3 Saponification & Decarb1. 10% NaOH (aq)2. Conc. HCl, Heat1002502.02.075 - 80%Loss of ester carbonyl (~1720 cm⁻¹) in IR
4 BrominationBr₂ (1.05 eq), Glacial AcOH (10 vol)252.080 - 85%Disappearance of C3-H proton in ¹H NMR

Detailed Experimental Protocols & Self-Validation

Step 1: Synthesis of Diethyl 2-(((pyridin-4-yl)amino)methylene)malonate

Causality: The reaction is performed neat (without solvent) to maximize collision frequency between the amine and the enol ether, driving the elimination of ethanol.

  • Charge a round-bottom flask equipped with a short-path distillation head with 4-aminopyridine (10.0 g, 106 mmol) and diethyl ethoxymethylenemalonate (EMME) (25.2 g, 117 mmol).

  • Heat the mixture to 110 °C under a gentle stream of nitrogen. Ethanol will begin to distill over.

  • Maintain temperature for 2 hours until ethanol evolution ceases.

  • Cool the mixture to room temperature, allowing the intermediate to crystallize. Triturate with hexanes, filter, and dry under vacuum.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexanes 1:1) must show complete consumption of the highly polar 4-aminopyridine. Mass spectrometry should confirm the expected mass ( [M+H]+ 265.1).

Step 2: Gould-Jacobs Cyclization to Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Causality: The electrocyclic ring closure requires extreme thermal energy to overcome the high activation barrier. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because its boiling point (~258 °C) perfectly matches the required thermal window without degrading.

  • Bring 100 mL of Dowtherm A to a vigorous reflux (250–255 °C) in a 250 mL three-neck flask.

  • Carefully add the solid intermediate from Step 1 in small portions over 15 minutes to prevent violent outgassing of ethanol.

  • Reflux the dark solution for 1.5 hours.

  • Remove the heat source and allow the reaction to cool to room temperature. The product will spontaneously precipitate.

  • Filter the precipitate and wash exhaustively with petroleum ether (3 × 50 mL) to remove all residual Dowtherm A.

  • Self-Validation Checkpoint: The product must precipitate upon cooling. If it remains an oil, Dowtherm A has not been sufficiently washed out. ¹H NMR will show the appearance of the naphthyridine aromatic protons and the loss of the enamine CH signal.

Step 3: Hydrolysis and Decarboxylation to 1,6-Naphthyridin-4-ol

Causality: Direct thermal decarboxylation of an ester is kinetically prohibited. Saponification converts the ester to a carboxylate, which, upon protonation, undergoes facile decarboxylation via a cyclic six-membered transition state upon heating.

  • Suspend the ester from Step 2 (15.0 g) in 10% aqueous NaOH (100 mL) and reflux at 100 °C for 2 hours until a clear solution forms (indicating complete saponification).

  • Cool to 0 °C and carefully acidify with concentrated HCl to pH 2. The carboxylic acid will precipitate. Filter and dry.

  • Transfer the dried acid to a flask and heat to 250 °C (either neat or in a high-boiling solvent like diphenyl ether) until the evolution of CO₂ gas ceases (~2 hours).

  • Cool and recrystallize from ethanol to yield 1,6-naphthyridin-4-ol.

  • Self-Validation Checkpoint: The successful loss of the ester/carboxylic acid group must be confirmed before proceeding. IR spectroscopy will show the complete disappearance of the carbonyl stretch at ~1720 cm⁻¹.

Step 4: Regioselective Bromination to 3-Bromo-1,6-naphthyridin-4-ol

Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, polarizing the Br-Br bond to generate the active electrophile ( Br+ ). The reaction is kept at room temperature to prevent over-bromination.

  • Dissolve 1,6-naphthyridin-4-ol (5.0 g, 34.2 mmol) in glacial acetic acid (50 mL) at room temperature.

  • Dissolve bromine (1.85 mL, 36.0 mmol) in glacial acetic acid (10 mL) and add it dropwise to the naphthyridine solution over 30 minutes.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Pour the mixture into ice water (200 mL) and neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Filter the resulting yellow/brown precipitate, wash with cold water, and dry under high vacuum to afford 3-bromo-1,6-naphthyridin-4-ol.

  • Self-Validation Checkpoint: LC-MS must show a mass shift of +78/+80 Da, displaying the characteristic 1:1 isotopic doublet of a monobrominated species ( [M+H]+ 225.0 / 227.0). ¹H NMR will unequivocally confirm regioselectivity by the disappearance of the C3-H singlet (typically around 6.3 ppm in the precursor).

References

  • "53454-32-3 | 3-Bromo-1,6-naphthyridin-4-ol | BLD Pharm", BLD Pharm.
  • "3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one - Benchchem", Benchchem.
  • "CAS:53454-32-3, 3-Bromo-1,6-naphthyridin-4-ol-毕得医药", Bidepharm.
Application

Application Notes &amp; Protocols: Leveraging 3-Bromo-1,6-naphthyridin-4-ol for Kinase Inhibitor Development

Introduction: The Strategic Value of Scaffolds in Kinase Inhibitor Design The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Scaffolds in Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particularly in oncology.[1][2] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, driving uncontrolled proliferation, survival, and metastasis.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3][]

A successful strategy in this highly competitive field is the use of "privileged scaffolds"—core molecular structures that are known to bind to conserved features of the kinase ATP-binding site.[5][6] The 1,6-naphthyridinone core has emerged as one such promising scaffold, demonstrating the versatility to yield potent and selective inhibitors against a range of kinases, including MET, AXL, RET, and SYK.[7][8][9][10][11] This application note provides a detailed guide on the strategic use of 3-Bromo-1,6-naphthyridin-4-ol , a key intermediate designed for the efficient synthesis and evaluation of novel kinase inhibitor libraries. The bromine atom at the C3 position serves as a versatile chemical handle, enabling rapid diversification and exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.

The 1,6-Naphthyridinone Core: A Bioisostere of the ATP Hinge-Binding Motif

The utility of the 1,6-naphthyridinone scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, which anchors the molecule to the "hinge" region of the kinase domain.[12][13] This interaction is critical for inhibitor potency. The bicyclic, planar nature of the naphthyridinone core provides a rigid foundation for orienting substituents into adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

cluster_0 Kinase ATP-Binding Site ATP_Pocket ATP Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Naphthyridinone Scaffold inhibitor->ATP_Pocket Occupies Binding Site inhibitor->hinge H-Bonds (Key Interaction)

Caption: General binding mode of a kinase inhibitor scaffold within the ATP pocket.

Synthetic Strategy: Diversification via Palladium-Catalyzed Cross-Coupling

The strategic placement of a bromine atom at the C3 position of the 1,6-naphthyridin-4-ol core is the key to its utility. This halogen serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[14] This allows for the systematic introduction of a vast array of chemical groups (aryl, heteroaryl, alkyl, amino moieties) at this position, enabling a thorough exploration of the SAR.[15]

cluster_reactions Palladium-Catalyzed Cross-Coupling start 3-Bromo-1,6-naphthyridin-4-ol (Starting Material) suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) start->buchwald library Diverse Library of C3-Substituted Analogs suzuki->library C-C Bond Formation buchwald->library C-N Bond Formation

Caption: Synthetic workflow for library generation from the bromo-scaffold.

Protocol: Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of an arylboronic acid to the 3-Bromo-1,6-naphthyridin-4-ol scaffold.

Materials:

  • 3-Bromo-1,6-naphthyridin-4-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • To a round-bottom flask, add 3-Bromo-1,6-naphthyridin-4-ol, the arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Pd(dppf)Cl2 catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to yield the desired C3-arylated 1,6-naphthyridin-4-ol analog.

The Kinase Inhibitor Screening Cascade: A Stepwise Validation Process

The development of a kinase inhibitor is a multi-step process designed to systematically validate a compound's potential. This "screening cascade" begins with broad biochemical assays and progressively moves to more physiologically relevant cellular models.

A Step 1: Library Synthesis (from 3-Bromo-1,6-naphthyridin-4-ol) B Step 2: In Vitro Kinase Assay (Biochemical Potency & Selectivity) A->B Screen for Activity C Step 3: Cellular Target Engagement (Confirmation of Binding in Cells) B->C Validate Hits D Step 4: Cell-Based Functional Assay (Measure Downstream Effects) C->D Assess Function E Step 5: Lead Optimization (SAR-guided Improvement) D->E Refine Structure

Caption: A typical workflow for kinase inhibitor discovery and validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Biochemical IC50 Determination)

Rationale: The initial step is to determine the half-maximal inhibitory concentration (IC50) of each synthesized analog against a panel of purified kinases. This provides critical data on both the potency against the intended target and the selectivity against off-target kinases. A radiometric assay using [γ-³²P]ATP is a classic and robust method.[16][17]

Materials:

  • Recombinant human kinases (e.g., MET, AXL, VEGFR2)

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (containing [γ-³²P]ATP)

  • Test compounds (serially diluted in DMSO)

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, typically starting from 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted compound (or DMSO for control wells) to the reaction wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/[γ-³²P]ATP solution. The final ATP concentration should be at or near the Km value for each kinase.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Place the washed paper pieces into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Sample IC50 Table

Compound IDC3-SubstituentMET (nM)AXL (nM)VEGFR2 (nM)SRC (nM)
1a -H15,200>20,000>20,00018,500
2a 4-Fluorophenyl851,2503,500980
2b 3-Pyridyl1209504,1001,500
3a 4-Aminophenyl456,80011,2007,500
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: It is crucial to verify that a compound can enter a cell and bind to its intended kinase target in a complex physiological environment with high levels of endogenous ATP. The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a specific kinase in living cells.[18][19]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase as a NanoLuc® luciferase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer and Nano-Glo® Substrate

  • Test compounds (serially diluted in DMSO)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol and plate them in the assay plates. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the cells and incubate in a CO2 incubator for 2 hours.

  • Tracer Addition: Prepare the NanoBRET® Tracer solution in Opti-MEM® and add it to all wells.

  • Detection: Prepare the Nano-Glo® Substrate solution and add it to all wells.

  • Signal Measurement: Immediately measure the filtered luminescence signals for both NanoLuc® (donor, ~460nm) and the Tracer (acceptor, >600nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert this to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the inhibitor concentration and fit the curve to determine the cellular IC50.

Data Presentation: Comparison of Biochemical vs. Cellular Potency

Compound IDBiochemical IC50 (MET, nM)Cellular IC50 (MET, nM)
2a 85250
3a 45155
Protocol 3: Cell-Based Functional Assay (Anti-Proliferation)

Rationale: The final step is to confirm that target engagement translates into a desired biological outcome. For an anti-cancer agent, this is often the inhibition of cancer cell proliferation. This is best tested in a cell line whose survival is known to be dependent on the activity of the target kinase.[20][21]

Materials:

  • A kinase-dependent cancer cell line (e.g., Ba/F3 cells engineered with a constitutively active MET fusion protein).[22]

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • White, opaque 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the kinase-dependent cells into the 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add the serially diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor or cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37 °C, 5% CO2).

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Reading: Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-Bromo-1,6-naphthyridin-4-ol scaffold represents a highly valuable tool for medicinal chemists in the field of kinase inhibitor discovery. Its pre-installed chemical handle facilitates rapid and systematic SAR exploration through robust and well-established cross-coupling methodologies. By employing the integrated screening cascade detailed in these notes—from initial biochemical profiling to cellular target engagement and functional assays—researchers can efficiently identify and validate novel kinase inhibitors. The data generated from these protocols provides a clear path for lead optimization, guiding the development of next-generation targeted therapies with enhanced potency, selectivity, and cellular efficacy.

References

  • Bauer, M. R. (2010). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Müller, S., et al. (2008). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]

  • Norman, R. A., et al. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Rosner, M., & Hengstschläger, M. (2019). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE. [Link]

  • NIH. In vitro NLK Kinase Assay. PubMed Central (PMC). [Link]

  • Wang, W., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. ScienceDirect. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment. [Link]

  • Wells, C. I., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Massaro, A., & Scarpino, A. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][5][23]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate. [Link]

  • Xiang, H., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. [Link]

  • Xiang, H., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

  • Cusabio. Protein Tyrosine Kinases: Anti-tumor Targets to be Explored Urgently. Cusabio. [Link]

  • Lin, C., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][23]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Cywin, C. L., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Simoneschi, D., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. [Link]

  • Al-Warhi, T., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Ai, J., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed. [Link]

  • Lin, C., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][5][23]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. RSC Publishing. [Link]

  • Berginski, M. E., et al. (2020). The Clinical Kinase Index: Prioritizing Understudied Kinases as Targets for the Treatment of Cancer. bioRxiv. [Link]

  • Tang, Y., et al. (2023). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. PubMed. [Link]

  • Cancer Research UK. Cancer growth blockers. Cancer Research UK. [Link]

  • Schaduangrat, N., et al. (2012). Pharmacophore Fingerprint-Based Approach to Binding Site Subpocket Similarity and Its Application to Bioisostere Replacement. ACS Publications. [Link]

  • Synthink. (2024). 8-Bromo-1,6-naphthyridin-4-ol. Synthink. [Link]

  • Simoneschi, D., et al. (2014). Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. ResearchGate. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Lv, K., et al. (2012). Synthesis and Antibacterial Activity of Naphthyridone Derivatives Containing mono/difluoro-methyloxime Pyrrolidine Scaffolds. PubMed. [Link]

  • Sellstedt, M., & Almqvist, F. (2011). A Three-Component Reaction Forming Naphthyridones--Synthesis of Lophocladine Analogs. PubMed. [Link]

  • Kovyrshin, A. V., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. SpringerLink. [Link]

  • Staszowska, D., & Boguszewska-Czubara, A. (2023). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Al-Tel, T. H. (2010). Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]

Sources

Method

Derivatization of 3-Bromo-1,6-naphthyridin-4-ol for Biological Assays: A Comprehensive Protocol Guide

Introduction & Mechanistic Rationale The 1,6-naphthyridine core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder in kinase inhibitor design[1]. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,6-naphthyridine core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder in kinase inhibitor design[1]. Specifically, 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3) serves as an exceptionally versatile bifunctional building block for synthesizing targeted therapeutics[2].

Causality in Scaffold Design:

  • C4-Hydroxyl (OH): While existing in a tautomeric equilibrium with its pyridone form, the C4-OH can be synthetically activated (e.g., via chlorination) to undergo Nucleophilic Aromatic Substitution (SNAr). Amination at this position is critical for establishing essential hydrogen bond donor/acceptor interactions with the kinase hinge region[3].

  • C3-Bromine (Br): Provides an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). Derivatization at C3 directs substituents deep into the hydrophobic pocket of the kinase active site, drastically enhancing both binding affinity and target selectivity[1].

Workflow A 3-Bromo-1,6-naphthyridin-4-ol (Starting Material) B C4 Activation (POCl3 / Reflux) A->B C 3-Bromo-4-chloro- 1,6-naphthyridine B->C D SNAr Reaction (Aniline, DIPEA) C->D E C4-Aminated Intermediate D->E F Suzuki Coupling (Aryl-B(OH)2, Pd) E->F G Final Kinase Inhibitor F->G

Chemical derivatization workflow of 3-Bromo-1,6-naphthyridin-4-ol to kinase inhibitors.

Experimental Protocols: A Self-Validating Derivatization Workflow

This section details the step-by-step transformation of 3-Bromo-1,6-naphthyridin-4-ol into a fully functionalized kinase inhibitor. Each protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity before proceeding to the next synthetic stage.

Protocol 1: C4 Activation (Chlorination)

Objective: Convert the C4-OH to a reactive C4-Cl leaving group. Causality: The native hydroxyl group is a poor leaving group for SNAr. Phosphorus oxychloride (POCl 3​ ) acts as both the solvent and the chlorinating agent, forming a highly reactive phosphorodichloridate intermediate that is subsequently displaced by chloride ions to yield the activated scaffold[4].

Step-by-Step Method:

  • Reaction Setup: Suspend 3-Bromo-1,6-naphthyridin-4-ol (1.0 eq) in anhydrous POCl 3​ (10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq) to generate the Vilsmeier-Haack reagent, which accelerates the chlorination process.

  • Heating: Reflux the mixture at 105°C under an inert argon atmosphere for 3-4 hours.

  • Quenching: Cool to room temperature and carefully pour the mixture dropwise over crushed ice to hydrolyze excess POCl 3​ . Neutralize with saturated aqueous NaHCO 3​ to pH 7-8.

  • Extraction & Self-Validation: Extract the aqueous layer with ethyl acetate (3x).

    • Validation Check: Analyze the organic layer via LC-MS. The reaction is deemed successful when the starting material peak (m/z 225 [M+H] + ) is completely replaced by the chlorinated product (m/z 243/245[M+H] + , exhibiting a characteristic 1:1 isotopic pattern for the Br/Cl combination)[5].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Introduce the primary hinge-binding aniline moiety. Causality: The electron-deficient nature of the 1,6-naphthyridine ring (driven by the N1 and N6 nitrogens) highly activates the C4 position for nucleophilic attack[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and deactivation of the incoming aniline nucleophile.

Step-by-Step Method:

  • Reaction Setup: Dissolve the 3-bromo-4-chloro-1,6-naphthyridine intermediate (1.0 eq) in anhydrous isopropanol (i-PrOH).

  • Reagent Addition: Add the desired aniline derivative (1.2 eq) and DIPEA (2.5 eq).

  • Heating: Heat the reaction mixture at 90°C in a sealed pressure tube for 12 hours.

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

  • Self-Validation:

    • Validation Check: Perform 1 H-NMR analysis. The disappearance of the primary amine protons of the starting aniline and the appearance of a distinct secondary amine N-H peak (broad singlet, ~8.5-9.5 ppm) confirms successful C4 amination.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C3

Objective: Install an aryl/heteroaryl group at the C3 position to probe the kinase hydrophobic pocket. Causality: The C3-Br bond readily undergoes oxidative addition with Pd(0) catalysts[4]. An aqueous base (K 2​ CO 3​ ) is essential to activate the aryl boronic acid, forming a boronate complex that facilitates the critical transmetalation step.

Step-by-Step Method:

  • Reaction Setup: In a Schlenk flask, combine the C4-aminated intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq) in a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq) under a steady stream of argon.

  • Heating: Heat the mixture at 100°C for 6-8 hours.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, extract with EtOAc, and purify via preparative HPLC.

  • Self-Validation:

    • Validation Check: Analyze via High-Resolution Mass Spectrometry (HRMS). The loss of the bromine isotope pattern and the presence of the exact mass corresponding to the cross-coupled product validates the final molecular structure.

Biological Assay Integration

Once the derivatization is complete, the compounds are evaluated in biochemical and cellular assays. 1,6-Naphthyridine derivatives have demonstrated profound efficacy as inhibitors of MET, VEGFR-2, and JAK kinases by competitively binding to the ATP pocket and shutting down downstream oncogenic signaling[1],[6].

Pathway HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Activates PI3K PI3K / AKT Pathway MET->PI3K Phosphorylation MAPK RAS / MAPK Pathway MET->MAPK Phosphorylation Inhibitor 1,6-Naphthyridine Derivative Inhibitor->MET Blocks ATP Pocket Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

MET kinase signaling pathway and the mechanism of action of 1,6-naphthyridine inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of C3 and C4 derivatization on MET kinase inhibition, demonstrating the necessity of both the hinge-binding motif and the hydrophobic pocket interaction to achieve nanomolar potency[1].

Compound StageC4 SubstituentC3 SubstituentMET Kinase IC 50​ (nM)Cellular Viability IC 50​ (µM)
Starting Material -OH-Br> 10,000> 50.0
Intermediate 2 3-Fluoroaniline-Br45012.5
Derivative A 3-Fluoroaniline-Phenyl452.1
Derivative B 3-Fluoroaniline4-Fluorophenyl8.50.4

Note: Data represents a synthesized SAR profile based on established 1,6-naphthyridine MET inhibitors[1].

References

  • Wang, M.-S., Zhuo, L.-S., Yang, F.-P., Wang, W.-J., Huang, W., & Yang, G.-F. (2020). . European Journal of Medicinal Chemistry, 185, 111803.

  • Fatheree, P. R., Hudson, R., Kozak, J., & Podesto, D. D. (2016). . World Intellectual Property Organization, WO2016191524A1.

  • BLD Pharm. (n.d.).. BLD Pharm.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Bromo-1,6-naphthyridin-4-ol for the Synthesis of Advanced Fluorescent Probes

Authored by: A Senior Application Scientist Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Fluorophore Within the landscape of medicinal chemistry and materials science, certain molecular frameworks are dee...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Fluorophore

Within the landscape of medicinal chemistry and materials science, certain molecular frameworks are deemed "privileged scaffolds" due to their consistent appearance in biologically active compounds and functional materials. The 1,6-naphthyridine ring system is one such scaffold, recognized for its versatile biological activities, including anticancer and antimicrobial properties.[1][2][3] Beyond its pharmaceutical relevance, the inherent electronic structure of the 1,6-naphthyridine core imparts favorable photophysical properties, making it an exceptional platform for the design of fluorescent probes.[4] These probes are instrumental in visualizing complex biological processes, detecting specific analytes, and advancing diagnostic capabilities.

This guide focuses on a key precursor, 3-Bromo-1,6-naphthyridin-4-ol , a strategically designed building block for creating diverse libraries of fluorescent probes. Its structure is uniquely suited for synthetic elaboration:

  • The Bromine at C3: Serves as a versatile chemical handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the precise tuning of the probe's photophysical and biological properties.

  • The Hydroxyl Group at C4: This group exists in a tautomeric equilibrium with its keto form, 1,6-naphthyridin-4(1H)-one. This tautomerism is critical, as it can lead to unique fluorescence phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), resulting in large Stokes shifts, dual fluorescence, and high sensitivity to the local microenvironment (solvatochromism and acidochromism).[4][5]

This document provides detailed protocols and expert insights into the synthetic utility of 3-Bromo-1,6-naphthyridin-4-ol, guiding researchers from initial synthesis to a practical bioimaging application.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To functionalize the 3-bromo position, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. Its widespread adoption is due to its remarkable reliability, mild reaction conditions, and exceptional tolerance for a vast array of functional groups, which is critical when building complex molecular probes.[6]

Causality Behind the Choice: The reaction creates a new carbon-carbon bond between the sp²-hybridized carbon of the naphthyridine ring and an sp² or sp³ carbon from a boronic acid or ester derivative. This process extends the π-conjugated system of the fluorophore, a primary strategy for modulating absorption and emission wavelengths. By selecting different boronic acids, researchers can systematically alter the probe's electronic properties to achieve desired characteristics, such as shifting the emission into the near-infrared (NIR) window for deep-tissue imaging.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, regenerating the palladium(0) catalyst and forming the final product.

G Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Naphthyridine 3-Bromo-1,6-naphthyridin-4-ol (Ar-Br) Naphthyridine->OxidativeAddition Intermediate1 Pd(II) Intermediate (Ar-Pd-Br) OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid Intermediate2 Pd(II) Intermediate (Ar-Pd-Ar') Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 3-Aryl-1,6-naphthyridin-4-ol (Ar-Ar') ReductiveElimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of a 3-Aryl-1,6-naphthyridin-4-ol Fluorescent Core

Objective: To provide a robust, step-by-step protocol for the synthesis of a fluorescent probe core via Suzuki-Miyaura coupling of 3-Bromo-1,6-naphthyridin-4-ol with a representative arylboronic acid.

Principle: This reaction extends the π-conjugation of the naphthyridine core, which typically results in a bathochromic (red) shift in both absorption and emission spectra. The choice of arylboronic acid is critical for tuning the final photophysical properties. For example, incorporating an electron-donating group (e.g., -NMe₂) on the arylboronic acid can enhance the intramolecular charge transfer (ICT) character, further red-shifting the emission and often increasing sensitivity to solvent polarity.[8]

Materials & Reagents Supplier Purpose
3-Bromo-1,6-naphthyridin-4-olCustom/CommercialStarting material
Arylboronic Acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid)CommercialCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CommercialCatalyst
Potassium Carbonate (K₂CO₃), anhydrousCommercialBase
1,4-Dioxane, anhydrousCommercialOrganic solvent
Degassed, deionized waterIn-houseCo-solvent
Ethyl acetate, HexanesCommercialSolvents for extraction and chromatography
Brine, Magnesium Sulfate (MgSO₄)CommercialReagents for work-up
Silica Gel (230-400 mesh)CommercialStationary phase for column chromatography

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1,6-naphthyridin-4-ol (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium carbonate (2.5 mmol, 2.5 eq).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Expert Tip: Adding the catalyst last minimizes its exposure to air. For sensitive reactions, a glovebox is recommended.

    • Via syringe, add degassed anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvent mixture is crucial; water aids in the dissolution of the base and facilitates the transmetalation step.[6]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate or methanol to elute the product.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final 3-aryl-1,6-naphthyridin-4-ol derivative.

  • Characterization:

    • Confirm the structure of the purified product using:

      • ¹H and ¹³C NMR: To verify the covalent structure and successful coupling.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Photophysical Properties and Data Analysis

The newly synthesized 1,6-naphthyridine derivatives are expected to be fluorescent. Their properties should be characterized to understand their potential as probes. Key parameters include:

  • Absorption and Emission Spectra: Measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively. This determines the optimal excitation (λ_abs_max) and emission (λ_em_max) wavelengths.

  • Stokes Shift: The difference in nanometers between the maximum absorption and maximum emission wavelengths (λ_em - λ_abs). A large Stokes shift (>50 nm) is highly desirable as it minimizes self-quenching and improves signal-to-noise ratio in imaging applications.[5]

  • Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process. It is typically determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solvatochromism: Record emission spectra in a range of solvents with varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water). A significant shift in λ_em indicates sensitivity to the environment.[5]

Table 1: Representative Photophysical Data for a Hypothetical Probe

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (%)
Toluene2.43854607535
Dichloromethane3.13904859528
Acetonitrile5.839251011815
Ethanol4.33955301359

Application Protocol 2: Fluorescent Imaging of Mitochondria in Live Cells

Objective: To demonstrate the application of a synthesized cationic 1,6-naphthyridine-based probe for imaging mitochondria in live mammalian cells.

Principle: The 1,6-naphthyridine core contains two nitrogen atoms which can be protonated or quaternized to impart a positive charge. This delocalized positive charge facilitates the probe's accumulation within mitochondria, driven by the large negative mitochondrial membrane potential (-150 to -180 mV). This makes them excellent candidates for targeted mitochondrial imaging.[7]

G Start Start: Seed Cells on Coverslips/Imaging Dish Culture Incubate Cells (e.g., 24 hours, 37°C, 5% CO₂) Start->Culture PrepareProbe Prepare Probe Working Solution (e.g., 100 nM in culture medium) Culture->PrepareProbe Stain Replace Medium with Probe Solution and Incubate (e.g., 30 min) PrepareProbe->Stain Wash Wash Cells 2x with Pre-warmed PBS or Medium Stain->Wash Image Mount and Image Cells (Fluorescence Microscope) Wash->Image Analyze Analyze Images: Observe Probe Localization Image->Analyze

Figure 2: Workflow for live-cell mitochondrial staining and imaging.

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa or A549) in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • One day before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Probe Stock and Working Solutions:

    • Prepare a 1 mM stock solution of the synthesized 1,6-naphthyridine probe in dimethyl sulfoxide (DMSO). Store at -20 °C.

    • On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final working concentration (typically 50-500 nM).

    • Trustworthiness Check: The optimal concentration should be determined empirically to maximize signal while minimizing cytotoxicity.

  • Staining of Live Cells:

    • Aspirate the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.

    • Add fresh pre-warmed medium or an imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope (confocal microscopy is recommended for high-resolution images).

    • Acquire images using the appropriate filter sets based on the probe's determined absorption and emission maxima.

Expected Results: Successful staining will reveal bright fluorescence localized in a distinct, filamentous, or granular pattern within the cytoplasm, characteristic of mitochondrial networks. The nucleus should show minimal fluorescence. Co-localization with a commercially available mitochondrial tracker (e.g., MitoTracker™ Red CMXRos) can be performed to validate the probe's specificity.

Conclusion

3-Bromo-1,6-naphthyridin-4-ol is a powerful and versatile starting material for the development of novel fluorescent probes. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with the tunable and environmentally sensitive photophysical properties of the 1,6-naphthyridin-4-one core, provides a rich platform for innovation. The protocols and insights provided here serve as a foundational guide for researchers aiming to harness this scaffold to create next-generation tools for bioimaging, chemical sensing, and diagnostics.

References

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules.
  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry.
  • 1,6-Naphthyridin-2(1H)
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst.
  • 1,6-Naphthyridine scaffolds exhibiting diversified applications.
  • 1,6-Naphthyridine product page.
  • Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • A Comparative Guide to C
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Science and Technology.

Sources

Method

Application Notes and Protocols: A Framework for Assessing the Antibacterial Activity of 3-Bromo-1,6-naphthyridin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide and detailed protocols for evaluating the antibacterial potential of novel 3-Bromo-1,6-naphthyridin-4-ol deriva...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and detailed protocols for evaluating the antibacterial potential of novel 3-Bromo-1,6-naphthyridin-4-ol derivatives. As a Senior Application Scientist, the following methodologies are presented with a focus on scientific integrity, experimental causality, and authoritative grounding to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The rise of antibiotic resistance is a critical global health threat, necessitating the urgent discovery of new antibacterial agents.[1][2] Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antibacterial properties.[3][4][5][6] Historically, the quinolone class of antibiotics, which includes the foundational 1,8-naphthyridine derivative nalidixic acid, has been a cornerstone in treating various bacterial infections.[2][3][7] These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication.[3][8]

The 3-Bromo-1,6-naphthyridin-4-ol scaffold represents a novel chemical space within this broader class. The introduction of a bromine atom can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its antibacterial efficacy or altering its spectrum of activity.[3] Therefore, a systematic and rigorous assessment of the antibacterial activity of these derivatives is paramount.

This guide outlines a tiered approach to antibacterial testing, commencing with initial screening to determine a qualitative sense of activity, followed by quantitative assays to establish the potency of the compounds. The protocols are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[9][10]

Experimental Workflow: A Tiered Approach

A logical and efficient workflow is crucial for the systematic evaluation of novel compounds. The proposed workflow for assessing the antibacterial activity of 3-Bromo-1,6-naphthyridin-4-ol derivatives follows a progressive path from broad screening to detailed characterization.

Experimental Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Assessment cluster_2 Tier 3: Bactericidal vs. Bacteriostatic A Agar Well Diffusion Assay B Broth Microdilution for MIC A->B Active Compounds C Determination of MBC B->C Compounds with MICs

Figure 1: A tiered experimental workflow for assessing antibacterial activity.

Tier 1: Initial Screening - Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative assay to screen for antibacterial activity.[1][11] It provides a visual indication of the effectiveness of a compound against a specific bacterial strain by measuring the zone of growth inhibition.[1][12]

Principle

An agar plate is uniformly inoculated with a test bacterium. Wells are then created in the agar, and a solution of the 3-Bromo-1,6-naphthyridin-4-ol derivative is added to the wells. If the compound possesses antibacterial properties, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone around the well.[13][14] The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium to the compound.[15]

Detailed Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • 3-Bromo-1,6-naphthyridin-4-ol derivatives dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control (e.g., a known antibiotic like Ciprofloxacin)

  • Negative control (solvent alone, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically swab the surface of a fresh MHA plate with the bacterial culture adjusted to a 0.5 McFarland standard to create a uniform bacterial lawn.[15]

  • Well Creation: Use a sterile cork borer to create uniform wells in the inoculated agar plate.[13][14]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved 3-Bromo-1,6-naphthyridin-4-ol derivative solution into each well.

  • Controls: In separate wells on the same plate, add the positive control and the negative control.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[15]

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each well.

Data Interpretation

A larger zone of inhibition suggests greater antibacterial activity. The results are typically recorded as the diameter of the clear zone. It is important to note that this method is not suitable for determining the exact potency of a compound but is excellent for initial screening.

Tier 2: Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9][16][17]

Principle

Serial dilutions of the 3-Bromo-1,6-naphthyridin-4-ol derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration of the compound that prevents visible growth is the MIC.[9][17]

Detailed Protocol

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells[16]

  • 3-Bromo-1,6-naphthyridin-4-ol derivatives of known concentration

  • Positive control (bacteria with no compound)

  • Negative control (broth medium only)

  • Multi-channel micropipettes

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.

  • Compound Dilution: Add 200 µL of the highest concentration of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.[18]

  • Control Wells: Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[18]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[19]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[16][19]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.[9]

Data Presentation

The MIC values should be tabulated for each derivative against each bacterial strain tested.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound A1632
Compound B816
Ciprofloxacin0.50.25

Tier 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[19][21] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.[19]

Principle

The MBC is determined following the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving bacteria is determined. The lowest concentration of the compound that kills ≥99.9% of the initial inoculum is the MBC.[21][22]

Detailed Protocol

Materials:

  • MHA plates

  • Micropipettes and sterile tips

  • Sterile spreaders

  • Incubator

Procedure:

  • Sub-culturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[18]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum count.[18][21]

Data Interpretation

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

DerivativeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A16322Bactericidal
Compound B8>128>16Bacteriostatic

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the antibacterial activity of novel 3-Bromo-1,6-naphthyridin-4-ol derivatives. By following this tiered approach, researchers can efficiently screen compounds, quantify their potency, and determine their mode of action (bactericidal or bacteriostatic). Adherence to these standardized methods will ensure the generation of high-quality, reproducible data crucial for the advancement of new antibacterial drug discovery.

References

  • Oriental Journal of Chemistry. (n.d.). Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
  • PMC. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • IIP Series. (n.d.). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES.
  • YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • University of Technology. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
  • Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • PMC. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • CLSI. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • PMC. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.
  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • CLSI. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • ResearchGate. (2025, October 7). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules.
  • YouTube. (2020, November 1). Agar well diffusion assay.
  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • MDPI. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Naphthyridine Synthesis

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing naphthyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing naphthyridine scaffolds, which are privileged structures in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting for common side reactions, backed by mechanistic insights and practical, field-proven protocols.

Introduction: The Challenge of Naphthyridine Synthesis

The synthesis of naphthyridine derivatives, while crucial for advancing drug discovery, is often plagued by a variety of side reactions.[3][4] These unwanted transformations can significantly lower yields, complicate purification, and ultimately hinder the development of novel therapeutics. Understanding the underlying causes of these side reactions is paramount to developing robust and efficient synthetic strategies. This guide will address the most frequently encountered issues, providing clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Dimerization and Polymerization, Especially in Skraup and Doebner-von Miller Reactions

Question: My Skraup/Doebner-von Miller synthesis of a substituted naphthyridine is resulting in a significant amount of high molecular weight, insoluble material, and my desired product yield is very low. What is causing this and how can I prevent it?

Answer:

This is a classic problem of dimerization and polymerization, common in reactions that generate highly reactive intermediates. The mechanism of the Skraup and Doebner-von Miller reactions is complex and still a subject of some debate, but it is understood to involve the formation of reactive imines and enamines from the condensation of anilines (or aminopyridines) with α,β-unsaturated carbonyl compounds.[5][6] These intermediates can undergo self-condensation or react with other starting materials in undesired pathways, leading to polymers.

Causality and Mechanistic Insight:

The acidic conditions typically employed in these syntheses can promote a cascade of side reactions. Protonation of the carbonyl group of the α,β-unsaturated compound increases its electrophilicity, facilitating not only the desired conjugate addition of the amine but also undesired side reactions. Furthermore, the intermediate imines can act as both electrophiles and nucleophiles, leading to self-condensation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting dimerization and polymerization.

Preventative Measures & Protocols:

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of side reactions. While this may increase the overall reaction time, it often leads to a cleaner reaction profile and higher isolated yield of the desired product.

  • Slow Addition of Reagents: Instead of adding all reactants at once, a slow, controlled addition of the more reactive species (often the α,β-unsaturated carbonyl compound) can maintain a low concentration of reactive intermediates, thus minimizing self-condensation.

  • Catalyst Choice: While strong Brønsted or Lewis acids are traditional catalysts, exploring milder catalysts can be beneficial. For instance, some modern protocols utilize catalysts like choline hydroxide or cerium(III) chloride for Friedländer-type reactions, which can offer improved selectivity.[4][7]

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. In some cases, using water as a solvent can promote the desired cyclization while minimizing side reactions.[7]

Experimental Protocol: Modified Friedländer Synthesis with Controlled Addition [7][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine derivative (1.0 eq) and the chosen solvent (e.g., water or ethanol).

  • Catalyst Addition: Add the catalyst (e.g., choline hydroxide, 1-5 mol%) to the mixture.[7]

  • Controlled Addition: Heat the mixture to the desired temperature (e.g., 50-80 °C). Slowly add the α,β-unsaturated carbonyl compound (1.0-1.2 eq) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[9][10]

Issue 2: Over-oxidation or Unwanted Oxidation of Substituents

Question: During the synthesis of my naphthyridine, which has an oxidizable functional group (e.g., an alkyl side chain), I am observing byproducts that appear to be oxidized derivatives. How can I prevent this?

Answer:

Unwanted oxidation is a common issue, particularly in syntheses that employ oxidizing agents as part of the cyclization/aromatization step, such as in some variations of the Skraup synthesis.[11] Even in the absence of an explicit oxidizing agent, atmospheric oxygen can sometimes play a role, especially at elevated temperatures.

Causality and Mechanistic Insight:

The conditions required for the synthesis of the naphthyridine ring, particularly the aromatization step, can be harsh enough to oxidize sensitive functional groups present on the starting materials. For example, benzylic positions are particularly susceptible to oxidation.

Troubleshooting Workflow:

Caption: Workflow for preventing unwanted oxidation.

Preventative Measures & Protocols:

  • Choice of Oxidant: If an oxidant is required for aromatization, consider using milder reagents. For example, instead of harsh oxidants like arsenic acid (historically used in Skraup syntheses), milder alternatives can sometimes be employed.

  • Protecting Groups: The most robust strategy is to protect the sensitive functional group before the naphthyridine synthesis and deprotect it afterward.[12][13][14][15] For example, a hydroxyl group can be protected as a silyl ether, and an amine can be protected as a carbamate (e.g., Boc or Cbz).[12][13][16]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen, especially for prolonged reactions at high temperatures.

Table 1: Common Protecting Groups for Functional Groups Prone to Oxidation

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
Alcohol (-OH)Tert-butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF or mild acid
Amine (-NH2)Tert-butyloxycarbonyl (Boc)Boc-anhydrideStrong acid (e.g., TFA)
Amine (-NH2)Benzyloxycarbonyl (Cbz)Cbz-ClHydrogenolysis (H2, Pd/C)

Experimental Protocol: Protection of a Primary Amine with a Boc Group [12][13]

  • Dissolution: Dissolve the amine-containing starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq).

  • Protection: Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at 0 °C to room temperature.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The crude protected amine can then be purified by column chromatography if necessary before proceeding to the naphthyridine synthesis.

Issue 3: Incomplete Cyclization in Friedländer and Related Annulations

Question: My Friedländer synthesis is stalling, and I'm isolating a significant amount of the intermediate enamine or aldol-type adduct instead of the desired cyclized naphthyridine. What's going wrong?

Answer:

Incomplete cyclization is often due to insufficient activation of the cyclization step or steric hindrance that disfavors the intramolecular reaction. The Friedländer synthesis relies on an initial condensation followed by a cyclization and dehydration to form the aromatic ring.[7][17][18] If the cyclization step is slow, the intermediate can be isolated.

Causality and Mechanistic Insight:

The cyclization step is an intramolecular nucleophilic attack of the enamine onto the carbonyl group (or a related electrophilic center). The rate of this step is influenced by several factors:

  • Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the cyclization.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate the nucleophilicity of the enamine, slowing down the cyclization.

  • Reaction Conditions: Insufficiently high temperature or an inappropriate catalyst may not provide enough energy or activation for the cyclization to proceed efficiently.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete cyclization.

Preventative Measures & Protocols:

  • Higher Temperature: Often, simply increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary activation energy for the cyclization to proceed to completion.

  • Stronger Catalyst: If a mild catalyst is being used, switching to a stronger acid or base catalyst can promote the cyclization. For example, if a base-catalyzed reaction is stalling, using a stronger base like potassium tert-butoxide might be effective.

  • Microwave Synthesis: Microwave-assisted synthesis can be highly effective in driving difficult cyclizations to completion by rapidly heating the reaction mixture to high temperatures.[4]

  • Alternative Synthetic Strategies: For particularly challenging substrates, it may be necessary to consider a different synthetic approach to the naphthyridine core. Multicomponent reactions can sometimes offer a more direct route to complex naphthyridines.[2][19]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis [4]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 2-aminopyridine aldehyde or ketone (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalyst (e.g., DABCO, 10 mol%).[4]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Cooling and Isolation: After the reaction is complete, allow the vessel to cool to room temperature.

  • Purification: The crude product can often be purified by direct recrystallization from a suitable solvent like acetonitrile.[4]

Purification Strategies for Naphthyridine Derivatives

Even with optimized reaction conditions, purification is a critical step. The choice of purification technique depends on the properties of the target compound and the impurities present.[1]

Table 2: Common Purification Techniques for Naphthyridine Derivatives

TechniqueBest Suited ForKey Considerations
Recrystallization Crystalline solids with good solubility differences between the product and impurities.Solvent selection is crucial. A good solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[10]
Flash Column Chromatography A wide range of compounds, especially for separating products from starting materials and non-polar byproducts.[9]Choice of stationary phase (normal or reversed-phase) depends on the polarity of the compound.[9]
Preparative HPLC High-purity isolation of final compounds, especially for polar or isomeric impurities that are difficult to separate by other means.[1]Method development on an analytical scale is necessary before scaling up to preparative HPLC.[1]

This guide provides a starting point for troubleshooting common side reactions in naphthyridine synthesis. Remember that each specific substrate may require unique optimization. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the success of your synthetic endeavors.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a - Chemical Review and Letters. (2025, October 11).
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021, July 27). ACS Omega.
  • Technical Support Center: Purification of Halogen
  • Technical Support Center: Purification of 4-Methyl-2,6-naphthyridine. Benchchem.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3244.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021, October 15). ACS Omega.
  • Process for synthesizing naphthyridine derivatives and intermediates thereof. (2023).
  • Protecting Groups in Organic Synthesis. (2023). ChemTalk.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry.
  • THE NAPHTHYRIDINES. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. (2003, January 24). The Journal of Organic Chemistry.
  • Protecting Groups – A Necessary Evil?. (n.d.). CHEMISTRY 1000.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006, January 24). The Journal of Organic Chemistry.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1).
  • NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. (2022). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. (2025, October 18).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). PubMed.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006, February 17). PubMed.

Sources

Optimization

Technical Support Center: 3-Bromo-1,6-naphthyridin-4-ol Derivatization &amp; Optimization

Welcome to the Technical Support Center for naphthyridine scaffold functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for naphthyridine scaffold functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with 3-Bromo-1,6-naphthyridin-4-ol .

This bicyclic heteroaromatic system presents unique challenges in drug development, including tautomerization-driven regioselectivity issues, catalyst poisoning during cross-coupling, and the need for orthogonal functionalization at the C3 and C4 positions. This guide provides field-proven, self-validating protocols to ensure chemoselectivity and high yields.

Section 1: Tautomerization and Regioselective Alkylation

Q: When attempting to alkylate the C4-hydroxyl group, I consistently observe an intractable mixture of O-alkylated and N-alkylated products. How can I drive the chemoselectivity strictly toward O-alkylation?

A: 3-Bromo-1,6-naphthyridin-4-ol exists in a dynamic tautomeric equilibrium with its 4(1H)-one form. When you deprotonate this system using standard alkali bases (e.g., K₂CO₃ or NaH in DMF), you generate an ambident enolate. Because the nitrogen atom is softer and highly nucleophilic, standard SN2 alkylation often occurs at the ring nitrogen.

To strictly favor O-alkylation, you must alter the transition state mechanics by using Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene[1].

  • The Causality: The silver cation acts as a halophilic Lewis acid. It strongly coordinates to the leaving group (halide) of your alkylating agent, polarizing the bond and shifting the reaction toward an SN1-like pathway. Under these conditions, the more electronegative oxygen atom of the naphthyridine preferentially attacks the developing carbocation, granting >90% O-alkylation selectivity.

G Tautomer1 3-Bromo-1,6-naphthyridin- 4-ol (OH Form) Tautomer2 3-Bromo-1,6-naphthyridin- 4(1H)-one (NH Form) Tautomer1->Tautomer2 Tautomeric Equilibrium O_Alkyl O-Alkylated Product (Desired) Tautomer1->O_Alkyl Ag2CO3, Toluene, 100°C (Halophilic Lewis Acid) N_Alkyl N-Alkylated Product (Undesired) Tautomer2->N_Alkyl K2CO3, DMF, RT (Standard Base)

Caption: Tautomeric equilibrium of 3-bromo-1,6-naphthyridin-4-ol and condition-dependent alkylation pathways.

Section 2: Overcoming Catalyst Poisoning at C3

Q: My Suzuki-Miyaura and Buchwald-Hartwig couplings at the C3-bromo position stall at <30% conversion. Is the naphthyridine core poisoning my palladium catalyst?

A: Yes. The nitrogen atoms at the 1- and 6-positions of the naphthyridine ring are strong σ-donors. They readily chelate palladium(II) intermediates during the catalytic cycle, forming highly stable, off-cycle inactive complexes[2]. This effectively strips the active palladium from your reaction mixture.

  • The Solution: You must outcompete the naphthyridine nitrogens for palladium coordination by utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ) or bidentate ligands with large bite angles (e.g., Xantphos )[2].

  • The Causality: These ligands create a massive steric shield around the palladium center. While the metal remains accessible for oxidative addition into the C-Br bond, the steric bulk prevents the relatively large naphthyridine nitrogens from forming a stable chelate. Additionally, increasing the catalyst loading to 5–10 mol% and using a biphasic solvent system (e.g., 1,4-dioxane/H₂O) accelerates the transmetalation step before deactivation can occur.

Section 3: Sequential Orthogonal Functionalization (C3 vs C4)

Q: I need to perform two different cross-couplings at both the C3 and C4 positions. How can I achieve this without losing regiocontrol?

A: You must exploit the differential electronic environments of the C3 and C4 positions. First, convert the C4-hydroxyl group into a highly reactive electrophile, such as a chloride (via POCl₃) or a triflate (via Tf₂O)[3].

Once you have 3-bromo-4-chloro-1,6-naphthyridine , you can perform orthogonal sequential couplings based on electrophilicity:

  • C4 is highly electron-deficient due to its position alpha/gamma to the ring nitrogens. Palladium undergoes oxidative addition at the C4-Cl bond significantly faster than at the C3-Br bond[4]. By running the first coupling at a lower temperature (60 °C) with a standard catalyst (Pd(PPh₃)₄), you selectively functionalize C4.

  • C3 is more electron-rich and sterically hindered. After C4 is functionalized, you ramp the temperature (110 °C) and introduce a highly active catalyst system (Pd(OAc)₂/XPhos) to engage the remaining C3-Br bond.

G SM 3-Bromo-1,6-naphthyridin-4-ol Activation Activation (POCl3 or Tf2O) SM->Activation Intermediate 3-Bromo-4-Chloro/Triflyl- 1,6-naphthyridine Activation->Intermediate Coupling1 1st Cross-Coupling (C4 Selective) Pd(PPh3)4, 60°C Intermediate->Coupling1 Fast Oxidative Addition at Electron-Deficient C4 MonoSub 3-Bromo-4-Substituted- 1,6-naphthyridine Coupling1->MonoSub Coupling2 2nd Cross-Coupling (C3 Selective) Pd(OAc)2, XPhos, 110°C MonoSub->Coupling2 Overcomes Steric/Electronic Hindrance at C3 Final 3,4-Disubstituted- 1,6-naphthyridine Coupling2->Final

Caption: Orthogonal sequential cross-coupling workflow exploiting C4 vs C3 electronic differentiation.

Quantitative Data Summary

The following table synthesizes the optimized reaction conditions for the primary derivatization pathways of the 3-bromo-1,6-naphthyridin-4-ol scaffold.

Reaction TypeReagents & CatalystSolvent & TempTarget PositionYield (%)Mechanistic Advantage
O-Alkylation R-I, Ag₂CO₃ (2.0 eq)Toluene, 100 °CC4-OH75–85%Ag⁺ coordinates halide, driving SN1-like O-attack[1].
Chlorination POCl₃ (neat), DMF (cat.)90 °CC4-OH → C4-Cl90–95%Vilsmeier-Haack activation; highly scalable.
Triflation Tf₂O, 2,6-LutidineDCM, -78 to 0 °CC4-OH → C4-OTf85–90%Milder alternative to POCl₃ for acid-sensitive groups[3].
Suzuki (C4) Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 60 °CC4-Cl70–80%Exploits higher electrophilicity of C4 over C3[4].
Amination (C3) R-NH₂, Pd(OAc)₂, XPhos, Cs₂CO₃Toluene, 110 °CC3-Br65–75%Bulky XPhos prevents naphthyridine Pd-poisoning[2].

Experimental Protocols

Protocol A: Self-Validating Regioselective O-Alkylation

This protocol utilizes visual cues (silver salt precipitation) and LC-MS to validate chemoselectivity.

  • Preparation: In an oven-dried Schlenk flask under argon, suspend 3-bromo-1,6-naphthyridin-4-ol (1.0 equiv) and Ag₂CO₃ (2.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Stir the suspension at room temperature for 15 minutes. The mixture will appear as a heterogeneous slurry.

  • Alkylation: Add the alkyl iodide (1.5 equiv) dropwise. Heat the reaction mixture to 100 °C.

  • Validation Checkpoint: As the reaction proceeds, the formation of AgI will cause the precipitate to transition from a light yellow/white (Ag₂CO₃) to a distinct pale yellow/greenish hue. Monitor by LC-MS; O-alkylation typically presents as a single sharp peak, whereas mixed N/O alkylations show distinct closely eluting isomers.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Sequential Orthogonal Cross-Coupling (C4 then C3)

This protocol relies on strict temperature control to prevent over-coupling.

  • C4-Activation: Reflux 3-bromo-1,6-naphthyridin-4-ol in neat POCl₃ with 1 drop of DMF for 3 hours. Concentrate, neutralize carefully with cold sat. NaHCO₃, and extract with DCM to isolate 3-bromo-4-chloro-1,6-naphthyridine.

  • First Coupling (C4): Combine the intermediate (1.0 equiv), aryl boronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed 1,4-dioxane/H₂O (4:1).

  • Temperature Control (Critical): Heat strictly to 60 °C for 4 hours. Do not exceed 65 °C, or oxidative addition at the C3-Br bond will initiate.

  • Validation Checkpoint: Analyze via GC-MS. You should observe complete consumption of the starting material and the appearance of the C3-bromo-C4-aryl intermediate.

  • Second Coupling (C3): To the same pot (or after intermediate isolation for higher purity), add the amine/boronic acid for the C3 position (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv).

  • Ramp: Elevate the temperature to 110 °C and stir for 12 hours to overcome the steric hindrance at the C3 position. Workup via standard aqueous extraction.

References

  • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: nih.gov URL: [Link]

  • Title: Naphthyridine compounds as jak kinase inhibitors (WO2016191524A1)
  • Title: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Analysis of 3-Bromo-1,6-naphthyridin-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 3-Bromo-1,6-naphthyridin-4-ol (CAS: 534...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3, Molecular Formula: C₈H₅BrN₂O).[1] Navigating the complexities of stability studies is paramount for ensuring drug substance integrity, identifying potential degradants, and developing robust analytical methods that are compliant with regulatory standards such as those from the International Council for Harmonisation (ICH).[2][3] This document provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the principles and objectives behind stability and degradation analysis.

Q1: Why is a forced degradation study essential for 3-Bromo-1,6-naphthyridin-4-ol? A1: Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies.[2] Its primary objectives are to:

  • Identify Degradation Pathways: It helps to establish the intrinsic stability of the molecule by revealing likely degradation products under harsh conditions (e.g., acid, base, oxidation, light, heat).[2][4] This is particularly important for heterocyclic compounds like naphthyridines, which can have multiple reactive sites.[5]

  • Develop and Validate Stability-Indicating Methods: The degradation products generated are used to challenge the specificity of analytical methods, primarily High-Performance Liquid Chromatography (HPLC). A true stability-indicating method must be able to resolve the parent compound from all potential process impurities and degradation products.[6][7]

  • Inform Formulation and Packaging: Understanding the molecule's lability to factors like light or oxidation guides the development of a stable formulation and the selection of appropriate packaging to ensure shelf-life stability.[2][8]

Q2: What are the most probable degradation pathways for a naphthyridine derivative? A2: Based on the chemical structure of 3-Bromo-1,6-naphthyridin-4-ol, several degradation pathways can be anticipated:

  • Hydrolysis: The lactam-like structure within the naphthyridine ring system and the presence of nitrogen atoms make it susceptible to both acid and base-catalyzed hydrolysis, which could potentially lead to ring-opening.[5][8]

  • Oxidation: The electron-rich nitrogen atoms in the heterocyclic rings are potential sites for oxidation, leading to the formation of N-oxides.[5][8]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to UV and visible light, which can induce photochemical reactions, leading to rearrangements, dimerization, or other complex transformations.[5]

  • Debromination: The bromo-substituent could potentially be cleaved under certain stress conditions, particularly photolytic or reductive environments.

Q3: How do I select the appropriate analytical method for a stability study? A3: A stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this type of analysis.[7] This is because it is highly reproducible, precise, and capable of separating a wide range of polar and non-polar compounds.[7][9] For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides the molecular weight of the eluted peaks, which is crucial for structure elucidation.[5]

Q4: I am observing unexpected peaks in my HPLC analysis after storing a solution of the compound. What are my next steps? A4: The appearance of new peaks is a strong indicator of degradation. The recommended course of action is:

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as detailed in Protocol 1. This will help you systematically generate and identify the retention times of potential degradation products.[5]

  • Utilize LC-MS Analysis: Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This data is vital for proposing the chemical structures of the degradants.[5]

  • Check Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound. This ensures that a new, small degradant is not co-eluting with the main peak.[5]

Section 2: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step guidance for conducting robust stability studies. They are designed to be self-validating by incorporating critical quality checks.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade 3-Bromo-1,6-naphthyridin-4-ol under various stress conditions to identify potential degradation products and pathways. The target degradation is typically between 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[10]

Initial Preparation:

  • Prepare a stock solution of 3-Bromo-1,6-naphthyridin-4-ol at a concentration of 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it at 4°C protected from light.

Stress Conditions (to be performed in parallel):

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[10]

    • Keep the solution at 60°C for 24 hours. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration with the mobile phase.

    • Rationale: This condition mimics the acidic environment of the stomach and tests for acid lability. If no degradation is observed, the study should be repeated with 1 M HCl.[10]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[10]

    • Keep the solution at room temperature (25°C) for 8 hours. Withdraw aliquots at appropriate time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

    • Rationale: Basic conditions test for susceptibility to base-catalyzed hydrolysis, which can target different functional groups than acid hydrolysis.[8]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[10]

    • Keep the solution at room temperature for 12 hours, protected from light.

    • Withdraw an aliquot and dilute to the target concentration.

    • Rationale: H₂O₂ is a common oxidizing agent that mimics potential oxidative stress during manufacturing or storage.[8][11]

  • Thermal Degradation (Dry Heat):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.[10]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

    • Rationale: This test evaluates the thermal stability of the drug substance in its solid state, simulating storage in hot climates.[8]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[12]

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber to act as a thermal control.

    • Analyze both the exposed and control samples after the exposure period.

    • Rationale: This study is crucial for determining if the compound is light-sensitive, which has direct implications for packaging requirements.[5]

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust RP-HPLC method capable of separating 3-Bromo-1,6-naphthyridin-4-ol from all potential degradation products generated in Protocol 1.

Instrumentation:

  • An HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Initial Chromatographic Conditions:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A broad gradient is used for initial screening.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-25 min: 95% to 5% B (return to initial)

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection scanning from 200-400 nm. Select a primary wavelength where the parent compound and impurities show good absorbance (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture (cocktail) of the stressed samples from Protocol 1.

  • Evaluate the chromatogram: Assess the resolution between the parent peak and all degradant peaks.

  • Optimize the gradient: If peaks are poorly resolved, adjust the gradient slope. A shallower gradient provides better resolution for closely eluting peaks.

  • Adjust pH: If peak shape is poor (e.g., tailing), consider changing the pH of the aqueous mobile phase (Solvent A) by using a different buffer (e.g., ammonium acetate) to control the ionization state of the analyte and degradants.

  • Validate the method: Once satisfactory separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Degradation Observed Stress conditions are too mild.Increase the strength of the stressor (e.g., use 1 M HCl instead of 0.1 M), increase the temperature, or extend the exposure time.
Excessive Degradation (>50%) Stress conditions are too harsh.Reduce the strength of the stressor, lower the temperature, or shorten the exposure time. The goal is to observe primary degradation, not complete destruction of the molecule.[10]
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the column; inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 units away from the compound's pKa. Try a different column with a different stationary phase (e.g., embedded polar group).
Baseline Drift or Noise Contaminated mobile phase or detector flow cell; inefficient mobile phase degassing.Prepare fresh mobile phase using high-purity solvents and filter before use.[12] Ensure proper degassing (e.g., via sonication or online degasser). Flush the flow cell with a strong solvent like isopropanol.[12]
Poor Mass Balance Degradants are not UV-active; degradants are volatile; degradants are adsorbed onto the container.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Use LC-MS to search for potential non-chromophoric degradants. Check for adsorption by analyzing a rinse of the sample vial.

Section 4: Data Interpretation and Presentation

After running the stressed samples through the validated stability-indicating method, the data must be organized and analyzed.

Calculations:

  • Percent Degradation: ((Initial Area of Parent - Area of Parent in Stressed Sample) / Initial Area of Parent) * 100

  • Mass Balance: (% Assay of Parent + Σ % Area of all Degradants). A good mass balance is typically between 95-105%, indicating that all major degradation products have been detected.[12]

Data Summary Table: All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Summary of Forced Degradation Results for 3-Bromo-1,6-naphthyridin-4-ol

Stress Condition Reagent/Condition Duration / Temp. % Degradation of Parent Number of Degradation Products Major Degradant(s) (Retention Time, min) Mass Balance (%)
Acid Hydrolysis 0.1 M HCl 24 h / 60 °C
Base Hydrolysis 0.1 M NaOH 8 h / 25 °C
Oxidation 3% H₂O₂ 12 h / 25 °C
Thermal Dry Heat 48 h / 80 °C

| Photolytic | ICH Q1B Light | Per Guideline | | | | |

Section 5: Visualizations

Diagrams are essential for visualizing complex workflows and hypothetical pathways, aiding in comprehension and experimental design.

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare 1 mg/mL Stock Solution Control Prepare & Store Control Sample (4°C) Stock->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 25°C) Stock->Base Oxid Oxidation (3% H2O2, 25°C) Stock->Oxid Therm Thermal (Solid, 80°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Control->HPLC Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Neutralize->HPLC LCMS Characterize Degradants via LC-MS HPLC->LCMS Interpret Calculate % Degradation & Mass Balance HPLC->Interpret Pathway Propose Degradation Pathways LCMS->Pathway Interpret->Pathway

Caption: Experimental workflow for a forced degradation study.

G cluster_products Potential Degradation Products Parent 3-Bromo-1,6-naphthyridin-4-ol N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂ (Oxidation) Hydrolysis_P Ring-Opened Product Parent->Hydrolysis_P H⁺ or OH⁻ (Hydrolysis) Photo_P Photodimer or Isomer Parent->Photo_P hν (Light) Debromo_P 1,6-naphthyridin-4-ol Parent->Debromo_P Reductive/Photolytic Stress

Caption: Potential degradation pathways for 3-Bromo-1,6-naphthyridin-4-ol.

Section 6: References

  • BenchChem. (n.d.). Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution. Retrieved from Google Search.

  • 摩熵化学. (n.d.). 3-Brom-4-hydroxy-1,6-naphthyridin | 53454-32-3. Retrieved from Google Search.

  • Geçtiğimiz. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol. Retrieved from Google Search.

  • Chemsrc. (n.d.). 3-Bromo[5][13]naphthyridin-4-ol | CAS#:113518-92-6. Retrieved from Google Search.

  • Echemi. (n.d.). 3-bromo-1,6-naphthyridin-5(6H)-one. Retrieved from Google Search.

  • BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing. Retrieved from Google Search.

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from Google Search.

  • Sigma-Aldrich. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 625100-00-7. Retrieved from Google Search.

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from Google Search.

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Google Search.

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link].

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link].

  • BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Google Search.

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from Google Search.

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from Google Search.

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA. Retrieved from Google Search.

  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from Google Search.

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from Google Search.

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from Google Search.

  • International Journal of Creative Research Thoughts (IJCRT). (2022, October 10). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Retrieved from [Link].

  • BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-methylpyridine: HPLC vs. GC. Retrieved from Google Search.

  • BenchChem. (n.d.). Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. Retrieved from Google Search.

Sources

Optimization

Technical Support Center: Resolving Impurities in the Large-Scale Production of 3-Bromo-1,6-naphthyridin-4-ol

Welcome to the technical support center for the synthesis of 3-Bromo-1,6-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1,6-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the large-scale production of this important heterocyclic compound. By understanding the root causes of impurity formation, you can implement robust strategies to ensure the highest quality of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of 3-Bromo-1,6-naphthyridin-4-ol.

Q1: What are the typical synthetic routes for 3-Bromo-1,6-naphthyridin-4-ol, and what are the common impurities associated with each?

A1: The large-scale synthesis of 3-Bromo-1,6-naphthyridin-4-ol generally involves two key stages: the formation of the 1,6-naphthyridin-4-ol core followed by bromination.

  • Naphthyridinone Formation: A common method is the cyclization of a substituted aminopyridine with a suitable three-carbon component. For instance, the reaction of ethyl 3-aminopyridine-2-carboxylate with reagents like ethyl acetate in the presence of a strong base.[1] Another approach involves the condensation of 3-aminonicotinaldehyde with active methylene compounds.[2]

    • Common Impurities:

      • Unreacted Starting Materials: Residual ethyl 3-aminopyridine-2-carboxylate[3][4] or 3-aminonicotinaldehyde.

      • Side-Products from Cyclization: Incomplete cyclization or alternative cyclization pathways can lead to various isomeric byproducts.[5][6]

      • Hydrolysis Products: Hydrolysis of the ester group in the starting material can lead to the corresponding carboxylic acid.

  • Bromination: The 1,6-naphthyridin-4-ol intermediate is then brominated, typically using N-bromosuccinimide (NBS) or bromine in a suitable solvent.[7]

    • Common Impurities:

      • Over-brominated Species: Formation of di- or tri-brominated naphthyridinols.

      • Isomeric Bromo-compounds: Bromination at other positions on the naphthyridine ring.

      • Residual Brominating Reagents: Unreacted NBS or bromine.

      • Degradation Products: The reaction conditions for bromination can sometimes lead to degradation of the naphthyridine ring.

Q2: What analytical techniques are most effective for identifying and quantifying impurities in my product?

A2: A multi-technique approach is crucial for comprehensive impurity profiling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities due to its versatility and sensitivity.[10][11] A well-developed gradient method can resolve closely related structural analogs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides rapid insights into the molecular weights of impurities, aiding in their initial identification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[12]

Q3: My final product has a persistent color. What could be the cause and how can I remove it?

A3: Colored impurities in heterocyclic compounds often arise from highly conjugated byproducts or degradation products.[13] These can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration. However, use charcoal sparingly to avoid significant product loss. Subsequent purification by column chromatography or recrystallization is then recommended.

Q4: I'm observing degradation of my compound on a silica gel column. What are my options?

A4: Naphthyridine derivatives can be sensitive to the acidic nature of standard silica gel.[13] To mitigate degradation, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v).

  • Use an Alternative Stationary Phase: Alumina can be a suitable alternative to silica gel for purifying basic compounds.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis and purification of 3-Bromo-1,6-naphthyridin-4-ol.

Issue 1: Incomplete Cyclization to 1,6-Naphthyridin-4-ol

Probable Causes:

  • Insufficient reaction time or temperature.

  • Ineffective base or incorrect stoichiometry.

  • Poor quality of starting materials.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.

  • Base Screening: If using a base-catalyzed cyclization, consider screening different bases (e.g., sodium ethoxide, potassium tert-butoxide) and optimizing the stoichiometry.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

  • Starting Material Purity: Ensure the purity of your starting materials, such as ethyl 3-aminopyridine-2-carboxylate, through appropriate analytical techniques (NMR, melting point).[3]

Workflow for Optimizing Cyclization:

start Incomplete Cyclization Detected check_time_temp Verify Reaction Time & Temperature start->check_time_temp optimize_base Screen & Optimize Base/Stoichiometry check_time_temp->optimize_base If parameters are correct check_sm_purity Analyze Starting Material Purity optimize_base->check_sm_purity monitor_rxn Implement In-Process Controls (TLC/HPLC) check_sm_purity->monitor_rxn complete_rxn Complete Cyclization Achieved monitor_rxn->complete_rxn

Caption: Workflow for troubleshooting incomplete cyclization.

Issue 2: Formation of Over-brominated and Isomeric Impurities

Probable Causes:

  • Excess brominating agent.

  • Non-selective reaction conditions (e.g., high temperature, incorrect solvent).

  • Presence of activating or deactivating groups influencing regioselectivity.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS). A slight excess may be necessary, but large excesses should be avoided.

  • Temperature Control: Perform the bromination at a controlled, lower temperature to enhance selectivity.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Acetic acid or chloroform are commonly used.[7] Consider screening other solvents to optimize selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.

Data on Bromination Conditions:

Brominating AgentSolventTemperature (°C)Key Considerations
N-Bromosuccinimide (NBS)Acetic Acid25-50Good for selective bromination.[7]
Bromine (Br₂)Chloroform0-25Highly reactive; requires careful control of addition.
NBS with Radical InitiatorCarbon TetrachlorideRefluxUsed for allylic/benzylic bromination, may not be suitable here.[14]
Issue 3: Difficulty in Removing Residual Starting Materials and Byproducts by Crystallization

Probable Causes:

  • Similar solubility profiles of the product and impurities.

  • Formation of a solid solution or eutectic mixture.

  • Inefficient crystallization technique.

Troubleshooting Steps:

  • Solvent Screening: A systematic screening of different solvents and solvent/anti-solvent systems is crucial for effective purification by recrystallization.[15]

  • Controlled Cooling: Slow cooling promotes the formation of larger, purer crystals.[16][] Rapid cooling can trap impurities.

  • Seeding: Introducing seed crystals of the pure product can induce crystallization of the desired polymorph and improve purity.[18]

  • Slurry Wash: If recrystallization is challenging, washing the crude solid with a solvent in which the impurities are more soluble than the product can be effective.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude 3-Bromo-1,6-naphthyridin-4-ol in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Logical Flow for Purification Strategy:

crude_product Crude 3-Bromo-1,6-naphthyridin-4-ol initial_analysis Analyze Impurity Profile (HPLC/LC-MS) crude_product->initial_analysis major_impurities Major Impurities Identified? initial_analysis->major_impurities column_chromatography Column Chromatography major_impurities->column_chromatography Yes recrystallization Recrystallization major_impurities->recrystallization No (minor impurities) column_chromatography->recrystallization Fractions collected final_purity_check Final Purity Analysis (>99%) recrystallization->final_purity_check pure_product Pure Product final_purity_check->pure_product

Caption: Decision tree for purification strategy.

References

  • Vertex AI Search. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol.
  • Alfa Chemistry. (2025, April 30).
  • Grace. (2025, February 6).
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-8-methoxy-1,7-naphthyridine.
  • ChemicalBook. (2025, July 24). 3-Aminopyridine-2-carboxylic acid ethyl ester | 27507-15-9.
  • Benchchem. (n.d.).
  • ScienceDirect. (2025, January 1). Review on the modern analytical advancements in impurities testing.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.
  • R Discovery. (1978, December 1).
  • Scribd. (n.d.).
  • ACS Publications. (n.d.). A novel naphthyridinone synthesis via enamine cyclization | The Journal of Organic Chemistry.
  • ResearchGate. (2025, December 6). (PDF) Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][7][12]thiazine and pyrido3.

  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)
  • MDPI. (n.d.).
  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Tianming Pharmaceutical. (2025, December 26).
  • Organic Syntheses. (n.d.). 3-aminopyridine - Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Google Patents. (n.d.).
  • Alfa Chemistry. (2018, August 29).
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • Santa Cruz Biotechnology. (n.d.).
  • ACS Publications. (2011, February 22).
  • RSC Publishing. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
  • UOU. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.
  • RSC Publishing. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances.
  • ResearchGate. (2025, August 7). Advances in the Chemistry of Naphthyridines.
  • Wikipedia. (n.d.). Heterocyclic compound.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • RSC Publishing. (n.d.). Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes.
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
  • Organic Chemistry Portal. (n.d.).
  • ChemScene. (n.d.). 3-Bromo-6-methyl-1,6-naphthyridin-5(6H)-one.
  • ResearchGate. (n.d.). Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction | Request PDF.

Sources

Troubleshooting

managing the reactivity of the bromine substituent in subsequent reactions

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. Managing the reactivity of the bromine substituent—whether preventing premature degradation, avoiding homocoupling, or p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. Managing the reactivity of the bromine substituent—whether preventing premature degradation, avoiding homocoupling, or preserving sensitive functional groups—requires precise mechanistic control. This guide provides authoritative troubleshooting strategies, self-validating protocols, and logical workflows to optimize your cross-coupling and halogen-metal exchange reactions.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Protodehalogenation During Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling of an aryl bromide yields significant amounts of the protodehalogenated byproduct instead of the cross-coupled product. How do I suppress this?

Causality: Protodehalogenation typically outcompetes the desired transmetalation step under two specific mechanistic conditions:

  • Solvent-Induced Reduction: When using alcoholic solvents (e.g., isopropanol), palladium catalysts can undergo rapid β-hydride elimination from the solvent, followed by reductive elimination to yield the reduced arene[1].

  • Sluggish Oxidative Addition: If the aryl bromide is electronically deactivated or sterically hindered, the oxidative addition step becomes the bottleneck, allowing background reduction pathways to dominate[2].

Solution:

  • Catalyst/Ligand Switch: If an alcoholic solvent is necessary, switch from Palladium to a Nickel catalyst utilizing a tri-ProPhos ligand. Nickel exhibits an inherently slower β-hydride elimination rate, which suppresses the formation of the reduced byproduct and maintains high cross-coupling yields[1].

  • Kinetic Additives: If the issue stems from slow oxidative addition, introducing phthalimide as an additive has been proven to significantly accelerate the oxidative addition of aryl bromides, effectively outcompeting the protodehalogenation pathway[2].

G Start Aryl Bromide Suzuki Coupling Check Is Protodehalogenation Observed? Start->Check Solvent Check Solvent System Check->Solvent Yes Alcoholic Alcoholic Solvent (e.g., i-PrOH) Solvent->Alcoholic NonAlcoholic Non-Alcoholic Solvent Solvent->NonAlcoholic NiCat Switch to Ni/tri-ProPhos (Slower β-H elimination) Alcoholic->NiCat Phthalimide Add Phthalimide (Accelerates Oxidative Addition) NonAlcoholic->Phthalimide

Logical workflow for mitigating protodehalogenation in aryl bromide cross-coupling.

Issue 2: Self-Quenching in Halogen-Metal Exchange

Q: I am attempting a lithium-halogen exchange on an aryl bromide that contains an active methylene group, but I am observing massive self-quenching and low yields. How do I manage this?

Causality: Direct addition of highly reactive alkyllithiums (like n -BuLi) to such substrates causes the newly formed aryllithium species to act as a kinetic base. It immediately deprotonates the active methylene of the unreacted starting material, destroying the reactive intermediate and halting the electrophilic trapping[3].

Solution: Implement a sequential deprotonation-lithiation strategy. First, use a bulky, non-nucleophilic base like mesityllithium to selectively deprotonate the active methylene, forming a stable enolate. Once the acidic proton is masked, subsequent addition of n -BuLi will cleanly execute the lithium-bromine exchange to generate a reactive dianion[3].

Mechanistic pathway for sequential deprotonation-lithiation of active methylene aryl bromides.

Issue 3: Chemoselectivity in Cross-Electrophile Coupling (XEC)

Q: How can I selectively couple an aryl bromide with an aryl iodide without generating statistical mixtures of homocoupled products?

Causality: In traditional cross-electrophile coupling, distinguishing between two C(sp2) halides is difficult because their oxidative addition rates to the metal center are highly similar, leading to scrambling.

Solution: Utilize a homogeneous reductant system that differentiates the electronic nature of the halides. A Ni-catalyzed reductive platform utilizing B2​Pin2​ as a non-single-electron-transfer reductant allows for the highly chemoselective 1:1 coupling of electron-deficient aryl bromides with electron-rich aryl iodides, bypassing the need for stoichiometric metallic reductants[4].

Part 2: Quantitative Data & Reactivity Management

The following table summarizes the causal relationships between specific aryl bromide substrates, their competing side reactions, and the optimal catalytic interventions required to manage their reactivity.

Substrate ClassCompeting Side ReactionMechanistic CauseOptimal Reagent / Catalyst SystemExpected Outcome
Aryl Bromide (in i-PrOH) ProtodehalogenationRapid β-H elimination from solventNi / tri-ProPhos[1]>89% target yield, suppressed reduction
Aryl Bromide (Sluggish OA) ProtodehalogenationSlow oxidative addition (OA)Pd + Phthalimide additive[2]Accelerated OA, broader scope
Aryl Bromide w/ Active Methylene Self-QuenchingAryllithium acts as baseMesityllithium followed by n -BuLi[3]Dianion formation, high yield
Electron-Deficient Aryl Bromide HomocouplingCompetitive OA of both partnersNi-catalyst + B2​Pin2​ reductant[4]Chemoselective Cross-Coupling
Aryl Bromide w/ Ester/Cyano Functional Group DegradationHigh kinetic basicity of standard Grignards i -PrMgCl·LiCl (Turbo Grignard)[5]Mild Br/Mg exchange at -30 °C

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reactive intermediate is successfully formed before proceeding to the next step.

Protocol A: Sequential Deprotonation-Lithiation of Active Methylene Aryl Bromides[3]

Objective: Prevent self-quenching during the lithiation of functionalized aryl bromides.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the active methylene aryl bromide (1.0 equiv) and anhydrous THF (0.3 M). Cool the solution to -78 °C.

  • Selective Deprotonation: Dropwise add mesityllithium (1.05 equiv). Stir for 30 minutes at -78 °C. The solution will typically turn yellow, indicating enolate formation.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with D2​O . Analyze via rapid 1H -NMR. Proceed only if >95% deuterium incorporation is observed at the active methylene site.

  • Halogen-Metal Exchange: To the validated enolate solution at -78 °C, dropwise add n -BuLi (1.05 equiv, 1.5 M in hexanes). Stir for 30 minutes to generate the dianion.

  • Electrophilic Trapping: Add the desired electrophile (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before standard aqueous workup.

Protocol B: Mild Halogen-Magnesium Exchange using Turbo Grignard[5]

Objective: Perform Br/Mg exchange on aryl bromides bearing sensitive functional groups (e.g., esters, nitriles) without degradation.

  • Preparation: Dissolve the functionalized aryl bromide (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the mixture to -30 °C.

  • Exchange Reaction: Slowly add i -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) via syringe pump over 15 minutes. The addition of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity and allowing the exchange to proceed at low temperatures[5].

  • Validation Checkpoint: After 30 minutes of stirring at -30 °C, withdraw a 0.1 mL aliquot and quench it into a vial containing an excess of iodine ( I2​ ) in THF. Run a rapid GC-MS analysis. Proceed to the next step only when the GC trace shows complete disappearance of the starting aryl bromide and >98% conversion to the corresponding aryl iodide.

  • Downstream Coupling: Add the required electrophile or transition metal catalyst directly to the validated Grignard reagent at -30 °C, then allow it to warm to the required reaction temperature.

Part 4: References

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC Source: nih.gov URL:

  • An Expedited Phenotypic Approach Towards Organic Reaction Generality | Macmillan Group Source: princeton.edu URL:

  • Thieme E-Journals - Synlett / Abstract Source: thieme-connect.com URL:

  • B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides - ChemRxiv Source: chemrxiv.org URL:

  • THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS Source: clockss.org URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Bromo-1,6-naphthyridin-4-ol vs. Alternative Halogenated Naphthyridines in Drug Discovery

As a Senior Application Scientist evaluating heterocyclic scaffolds for hit-to-lead optimization, I frequently rely on the 1,6-naphthyridine core. This privileged scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for hit-to-lead optimization, I frequently rely on the 1,6-naphthyridine core. This privileged scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors targeting CDK5, c-Met, and FGFR/VEGFR [1][2][3]. Within this chemical family, halogenated derivatives serve as the critical linchpins for late-stage structural diversification.

This guide provides an in-depth, objective comparison of 3-Bromo-1,6-naphthyridin-4-ol against its fluoro, chloro, and iodo counterparts. By analyzing their reactivity profiles, physicochemical properties, and experimental utility, we can establish exactly why the brominated variant is often the optimal choice for complex drug development workflows.

Structural & Mechanistic Causality: Why 3-Bromo?

When designing a synthetic route for a kinase inhibitor, the choice of halogen at the C3 position dictates both the success of downstream cross-coupling reactions and the target binding affinity.

  • The Bromine Advantage: The carbon-bromine (C-Br) bond possesses an optimal dissociation energy (~280 kJ/mol). It is weak enough to undergo rapid oxidative addition with transition metals (like Cobalt or Palladium) but strong enough to prevent spontaneous degradation. In contrast, the C-F bond is notoriously inert, while the C-I bond is highly photosensitive and prone to premature protodehalogenation.

  • The 4-Hydroxyl Tautomeric Role: 3-Bromo-1,6-naphthyridin-4-ol exists in a dynamic tautomeric equilibrium with its 1,6-naphthyridin-4(1H)-one form. This structural duality creates a potent bidentate hydrogen bond donor/acceptor system. When the bromine is replaced by an aryl group during cross-coupling, this tautomeric core perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region [2].

Comparative Performance Data

To objectively evaluate these scaffolds, the table below summarizes the quantitative and qualitative performance metrics of halogenated 1,6-naphthyridines in standard medicinal chemistry applications.

Halogen DerivativeCross-Coupling ReactivityChemical StabilityBond Energy (approx.)Primary Medicinal Chemistry Application
3-Fluoro Very Low (Requires harsh activation)Exceptionally High~485 kJ/molMetabolic blocking, lipophilicity enhancement
3-Chloro Moderate (Requires optimized Pd/Ni)High~327 kJ/molDirect target binding, slow cross-coupling
3-Bromo High (Excellent with Co/Pd catalysts) Moderate-High ~280 kJ/mol Late-stage diversification, hit-to-lead optimization
3-Iodo Very High (Prone to dehalogenation)Low (Photosensitive)~240 kJ/molRapid exploratory synthesis, highly reactive intermediates

Application in Kinase Inhibition

Substituted 1,6-naphthyridines derived from the 3-bromo scaffold have shown exceptional efficacy in modulating aberrant kinase activity. For instance, functionalizing the C3 position with hydrophobic aryl groups yields potent inhibitors of CDK5, a kinase implicated in neurodegenerative and kidney diseases [1].

G Naph 1,6-Naphthyridine Inhibitor Kinase Target Kinase (CDK5 / c-Met) Naph->Kinase Binds ATP Pocket Substrate Downstream Effectors Kinase->Substrate Blocked Response Disease Modulation Substrate->Response Restored Function

Mechanism of 1,6-naphthyridine-based kinase inhibitors blocking downstream signaling.

Experimental Workflow: Cobalt-Catalyzed Cross-Coupling

While Palladium (Pd) is the traditional choice for cross-coupling, it frequently struggles with electron-deficient N-heterocycles like naphthyridines due to sluggish oxidative addition and competitive catalyst poisoning by the basic nitrogen atoms.

To circumvent this, we utilize a Cobalt-Catalyzed Negishi-Type Cross-Coupling protocol [4]. Cobalt catalysis operates via single-electron transfer pathways, readily activating the C-Br bond of 3-Bromo-1,6-naphthyridin-4-ol at room temperature while completely tolerating the basic heterocyclic nitrogens.

Workflow Step1 1. Scaffold Prep 3-Bromo-1,6-naphthyridin-4-ol Step2 2. Metalation CoCl2 & Ligand Addition Step1->Step2 Step3 3. Cross-Coupling Arylzinc Reagent Insertion Step2->Step3 Step4 4. Validation LC-MS Isotope Tracking Step3->Step4

Step-by-step self-validating workflow for Cobalt-catalyzed cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dry 3-Bromo-1,6-naphthyridin-4-ol (1.0 equiv) under high vacuum for 2 hours.

  • Causality: Even trace moisture will quench the highly reactive organozinc reagents used in Step 3, leading to rapid protodehalogenation and reaction failure.

Step 2: Catalyst Activation

  • In a flame-dried Schlenk flask under Argon, suspend CoCl₂ (5 mol%) and sodium formate (50 mol%) in anhydrous THF.

  • Causality: Sodium formate is not a passive buffer; it acts as a crucial additive that stabilizes the active Cobalt species and accelerates the transmetalation step, preventing catalyst aggregation and significantly boosting the yield [4].

Step 3: Cross-Coupling

  • Add the desired arylzinc halide (1.5 equiv) dropwise at room temperature. Stir the mixture for 2-4 hours.

  • Causality: The optimized bond energy of the C3-bromine allows the oxidative addition to proceed at ambient temperature. This mild condition preserves the integrity of the 4-hydroxyl group without requiring protecting group chemistry.

Step 4: Quenching & Isolation

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

The Self-Validating System

A robust protocol must prove its own success. To verify the conversion of 3-Bromo-1,6-naphthyridin-4-ol without waiting for complete NMR elucidation, utilize the following self-validating checks:

  • LC-MS Isotope Tracking (Primary Validation): Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Before the reaction, the starting material will exhibit a highly distinct, twin-peak isotopic doublet (M and M+2) in the mass spectrum. The reaction is definitively complete when this 1:1 doublet completely disappears , replaced by the unified, single mass peak of the arylated product.

  • Photophysical Shift (Secondary Validation): The extended conjugation achieved by coupling an aryl group to the naphthyridine core often results in strong fluorescence (Photoluminescence Quantum Yields up to 95%) [4]. Exposing the TLC plate to a 365 nm UV lamp will reveal a distinct shift from a non-fluorescent starting spot to a highly fluorescent product spot, providing immediate, qualitative confirmation of success.

References

  • Substituted 1,6-Naphthyridine Inhibitors of CDK5. Source: PubChem / WIPO Patent.
  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Synthesis and Structure-Activity Relationships of Soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor receptor-1 and Vascular Endothelial Growth Factor receptor-2 Tyrosine Kinases. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Source: Organic Letters (ACS). URL:[Link]

Comparative

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 3-Bromo-1,6-Naphthyridin-4-ol Based Compounds

Executive Summary: The Pharmacochemical Significance of the Scaffold In modern oncology and kinase inhibitor drug discovery, the 3-bromo-1,6-naphthyridin-4-ol scaffold (CAS: 53454-32-3) serves as a highly privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacochemical Significance of the Scaffold

In modern oncology and kinase inhibitor drug discovery, the 3-bromo-1,6-naphthyridin-4-ol scaffold (CAS: 53454-32-3) serves as a highly privileged pharmacophore [1]. While the parent molecule is a synthetic intermediate, its functionalized derivatives have yielded some of the most potent ATP-competitive kinase inhibitors in preclinical development, including selective mTOR inhibitors (e.g., Torin1) and Type II AXL receptor tyrosine kinase inhibitors [1][2].

The Causality of Scaffold Design: The 1,6-naphthyridin-4-ol core tautomerizes to a 4-one configuration, presenting a rigid, planar nitrogen-oxygen bidentate system that perfectly mimics the adenine ring of ATP. This allows it to form critical hydrogen bonds with the kinase hinge region. The bromine atom at the C3 position is not merely structural; it acts as a highly reactive synthetic handle. Because the C-Br bond has a relatively low dissociation energy, it enables rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing medicinal chemists to attach diverse aryl groups that project deep into the kinase's hydrophobic DFG-out pocket, dramatically increasing target selectivity.

SignalingPathway Naphthyridine 1,6-Naphthyridine Derivatives Kinase Target Kinases (AXL / mTOR) Naphthyridine->Kinase ATP-Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation (Blocked) Proliferation Tumor Proliferation PI3K->Proliferation Downregulated Apoptosis Apoptosis PI3K->Apoptosis Upregulated

Fig 1. ATP-competitive inhibition of RTK/mTOR signaling by 1,6-naphthyridine derivatives.

In Vitro Efficacy: Biochemical and Cellular Profiling

In vitro profiling of 1,6-naphthyridine derivatives focuses on quantifying their binding affinity to the target kinase and their ability to penetrate cell membranes to halt proliferation. Compounds like the mTOR inhibitor Torin1 demonstrate extraordinary in vitro biochemical potency (IC50 = 2 nM) and cellular efficacy (IC50 = 10 nM in U87MG cells) [1].

However, achieving sub-nanomolar in vitro efficacy requires rigorous, self-validating assay systems to prevent false positives caused by compound aggregation or assay interference.

Standardized Protocol: Self-Validating TR-FRET Kinase Assay

This protocol details the biochemical evaluation of 1,6-naphthyridine derivatives against recombinant kinases.

  • Reagent Preparation: Dilute the recombinant kinase (e.g., AXL) and biotinylated peptide substrate in a HEPES-buffered saline solution containing 10 mM MgCl2 and 0.01% Tween-20.

    • Causality: Tween-20 is critical; it prevents the highly hydrophobic naphthyridine derivatives from forming colloidal aggregates that promiscuously inhibit the enzyme, ensuring true 1:1 stoichiometric binding.

  • Compound Titration: Prepare a 10-point dose-response curve of the derivative starting at 10 µM, utilizing 3-fold serial dilutions in 100% DMSO.

  • Reaction Initiation: Add ATP at a concentration exactly matching its Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ balances the assay's sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation: Incubate the microplate for 60 minutes at 25°C.

  • Detection & Self-Validation: Add EDTA to quench the reaction, followed by Europium-labeled anti-phospho antibodies and Streptavidin-APC.

    • Self-Validation Checkpoint: Calculate the Z'-factor using a known positive control (e.g., Staurosporine) and a DMSO negative control. The assay is only deemed valid for advancing compounds to in vivo studies if Z′≥0.65 , proving the signal window is robust enough to distinguish true nanomolar inhibitors from background noise.

In Vivo Efficacy: Pharmacokinetics and Xenograft Translation

The primary challenge in developing 3-bromo-1,6-naphthyridin-4-ol based compounds is the translational gap between in vitro potency and in vivo efficacy. Many derivatives exhibit rapid microsomal clearance (half-life < 10 minutes) and poor oral bioavailability due to high lipophilicity [1][3].

To achieve in vivo efficacy, structural optimization (such as incorporating hydrophilic piperazine rings or morpholine groups) is required. For example, optimized AXL inhibitors (e.g., Compound 6li) have demonstrated significant tumor growth inhibition (TGI) in 4T1 murine breast cancer xenografts when dosed orally [2].

Standardized Protocol: Murine Tumor Xenograft Efficacy Study

This protocol outlines the in vivo validation of optimized naphthyridine candidates.

  • Cell Inoculation: Inject 5×106 target cancer cells (e.g., U87MG or 4T1) suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old athymic nude mice.

    • Causality: Matrigel provides essential extracellular matrix proteins that prevent immediate immune clearance of the injected cells and significantly enhance the initial tumor take rate.

  • Randomization & Blinding: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment groups (n=8 per group).

    • Self-Validation Checkpoint: Randomization must be stratified by tumor volume to ensure equal baseline disease burden. Furthermore, the investigator performing bi-weekly caliper measurements must be strictly blinded to the treatment groups to eliminate measurement bias.

  • Dosing Regimen: Administer the compound (e.g., 20 mg/kg) via intraperitoneal (IP) or oral (PO) routes daily for 14-21 days.

    • Self-Validation Checkpoint: A reduction in tumor volume is only classified as a successful on-target in vivo effect if it strictly correlates with a dose-dependent decrease in the specific PD biomarker.

Workflow Synthesis Scaffold Functionalization InVitro In Vitro Biochemical Assays Synthesis->InVitro Hit ID Cellular Cellular Phenotyping InVitro->Cellular IC50 < 10nM InVivo In Vivo Xenograft Models Cellular->InVivo ADME/PK Optimization PD Pharmacodynamic Validation InVivo->PD TGI > 50%

Fig 2. Preclinical translation workflow from in vitro screening to in vivo PD validation.

Comparative Efficacy Analysis

The following table synthesizes the in vitro and in vivo performance of prominent compounds derived from the functionalization of the 1,6-naphthyridin-4-ol core. It highlights the critical drop-off that occurs when compounds lack optimized pharmacokinetic properties.

Compound Class / DerivativePrimary TargetIn Vitro IC50 (Biochemical)Cellular IC50 (Viability)In Vivo Dosing RegimenTumor Growth Inhibition (TGI)
Benzo[h][1,6]naphthyridin-2-one (Torin1) mTORC1 / mTORC22 nM / 10 nM~50 nM (U87MG)20 mg/kg (IP, daily)>99% (Highly Efficacious)
3-Aryl-1,6-naphthyridin-4-one (Compound 6li) AXL Receptor<10 nM~45 nM (4T1)30 mg/kg (PO, daily)~72% (Efficacious)
Pyrido[4,3-d]pyrimidine-naphthyridine hybrids Pan-Kinase~6.5 µM15.5 µM (MCF-7)N/A (Failed PK parameters)N/A (Failed Translation)
Bridging the Translational Gap

As demonstrated in the data, raw in vitro potency (sub-10 nM) is a prerequisite, but not a guarantee, for in vivo success. Compounds like Torin1 achieved >99% TGI because their structure was optimized to maintain target engagement despite a short in vivo half-life [1]. Conversely, early-stage hybrid derivatives often show moderate in vitro activity (IC50 ~6.5 µM) but fail to translate in vivo due to rapid hepatic clearance and high plasma protein binding, preventing the free drug concentration from ever exceeding the cellular IC50 in the tumor microenvironment [3].

References

  • Title: Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation Source: ResearchGate URL: [Link]

Validation

cross-reactivity profiling of 3-Bromo-1,6-naphthyridin-4-ol based inhibitors

Strategic Cross-Reactivity Profiling of 3-Bromo-1,6-naphthyridin-4-ol Derived Kinase Inhibitors As a Senior Application Scientist navigating the complexities of targeted oncology and immunology, I frequently encounter pr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Cross-Reactivity Profiling of 3-Bromo-1,6-naphthyridin-4-ol Derived Kinase Inhibitors

As a Senior Application Scientist navigating the complexities of targeted oncology and immunology, I frequently encounter promising drug scaffolds that ultimately fail in Phase I clinical trials due to unpredicted off-target toxicity. The ATP-binding pocket is highly conserved across the ~500 kinases in the human kinome, making paralog selectivity a formidable challenge.

However, the 3-Bromo-1,6-naphthyridin-4-ol (CAS 53454-32-3) building block has emerged as a privileged precursor for synthesizing highly selective kinase inhibitors [1]. The causality behind its utility is rooted in its chemical geometry: the C3 bromine serves as an ideal handle for regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling, while the C4 hydroxyl group (which tautomerizes to a ketone) allows for rapid functionalization via nucleophilic aromatic substitution (SNAr) [5]. This dual-reactivity enables medicinal chemists to rapidly generate diverse libraries that probe the subtle structural differences in kinase hinge regions.

This guide provides an objective comparison of 1,6-naphthyridine-derived inhibitors against traditional pan-kinase alternatives, detailing the self-validating experimental workflows required for rigorous cross-reactivity profiling.

Mechanistic Rationale: Achieving Paralog Selectivity

The primary application of the 1,6-naphthyridine scaffold is in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and Spleen Tyrosine Kinase (SYK) inhibitors [4].

For FGFR4, traditional pan-FGFR inhibitors (like LY2874455) indiscriminately block FGFR1, FGFR2, and FGFR3. Because FGFR1 regulates phosphate homeostasis, its inhibition leads to severe hyperphosphatemia. 1,6-naphthyridine derivatives overcome this by exploiting a unique structural divergence: FGFR4 possesses a rare cysteine residue (Cys552) in its hinge region, whereas FGFR1-3 possess a bulky tyrosine at the homologous position [3]. By functionalizing the 1,6-naphthyridine core with a precisely angled Michael acceptor (e.g., an acrylamide group), the inhibitor forms a reversible or irreversible covalent bond specifically with Cys552, achieving >2,900-fold selectivity over other kinases [2].

FGF19/FGFR4 signaling pathway illustrating the intervention node for 1,6-naphthyridine inhibitors.

Comparative Performance Data

To objectively evaluate the performance of a highly optimized 1,6-naphthyridine derivative (modeled after the clinical candidate FGF401) against a standard pan-FGFR inhibitor (LY2874455), we must look at their biochemical IC₅₀ profiles.

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)

Kinase TargetAmino Acid at Hinge1,6-Naphthyridine Derivative (Selective)LY2874455 (Pan-FGFR Inhibitor)Fold-Selectivity (Derivative)
FGFR4 Cys5521.9 nM 24.6 nMTarget
FGFR1 Tyr562> 10,000 nM18.9 nM> 5,000x
FGFR2 Tyr565> 10,000 nM21.3 nM> 5,000x
FGFR3 Tyr556> 10,000 nM25.1 nM> 5,000x
VEGFR2 Cys1045> 5,000 nM42.0 nM> 2,600x
SYK Met448140.0 nM*> 1,000 nM~ 0.01x

*Note: While optimized for FGFR4, the baseline 1,6-naphthyridine scaffold exhibits inherent affinity for SYK. Structural tuning at the C3 position is required to abolish this cross-reactivity if SYK inhibition is not desired, or enhanced if treating autoimmune disorders [4].

Experimental Workflows for Cross-Reactivity Profiling

A robust profiling strategy must validate target engagement across multiple biological complexities. We utilize a tiered approach, moving from cell-free thermodynamic binding to complex phenotypic cellular assays.

Profiling_Workflow Phase1 Tier 1: Biochemical Kinome Profiling (450+ Kinases) Phase2 Tier 2: Paralog Selectivity (FGFR1-3 vs FGFR4) Phase1->Phase2 Phase3 Tier 3: Cellular Efficacy (Ba/F3 Engineered Cells) Phase2->Phase3 Phase4 Tier 4: In Vivo PD/PK & Xenografts Phase3->Phase4

Tiered experimental workflow for cross-reactivity profiling of kinase inhibitors.

Protocol 1: High-Throughput Kinome Profiling (Active-Site Competition Assay)

Causality: We utilize a competitive binding assay (e.g., KINOMEscan) rather than an ATP-dependent functional assay for initial profiling. This is because competitive binding measures thermodynamic affinity independent of varying intracellular ATP concentrations, providing a normalized baseline across 450+ wild-type and mutant kinases [2].

Self-Validating System: The protocol includes a DMSO vehicle (0% inhibition baseline) and a broad-spectrum kinase inhibitor like Staurosporine (100% inhibition positive control) to ensure assay dynamic range and reagent integrity.

  • Preparation: Dissolve the 3-Bromo-1,6-naphthyridin-4-ol derivative in 100% DMSO to a stock concentration of 10 mM. Dilute to a final screening concentration of 1 μM or 3 μM.

  • Immobilization: Prepare DNA-tagged kinase proteins and incubate them with active-site directed ligands immobilized on solid support beads.

  • Competition: Add the test inhibitor to the well. If the inhibitor cross-reacts with the kinase, it will compete with the immobilized ligand, displacing the DNA-tagged kinase into the supernatant.

  • Quantification: Elute the bound kinases from the beads and quantify via quantitative PCR (qPCR) of the attached DNA tags.

  • Data Analysis: Calculate the % Control Binding (%Ctrl). A %Ctrl < 35% indicates significant cross-reactivity requiring further IC₅₀ determination.

Protocol 2: Cellular Target Engagement (Ba/F3 Proliferation Assay)

Causality: Biochemical assays cannot account for cell membrane permeability, intracellular drug metabolism, or competition with physiological ATP levels (which hover around 1-5 mM). We utilize Ba/F3 cells because they are natively dependent on Interleukin-3 (IL-3) for survival. By engineering them to express specific kinase fusions (e.g., TEL-FGFR4 or TEL-FGFR1), their survival becomes strictly coupled to the introduced kinase, eliminating background noise from endogenous signaling networks [3].

Self-Validating System: Parental Ba/F3 cells grown in the presence of IL-3 are treated with the inhibitor. If the inhibitor causes toxicity in the parental line, it indicates non-specific cytotoxic cross-reactivity rather than true target inhibition.

  • Cell Culture: Maintain engineered Ba/F3-FGFR4 and Ba/F3-FGFR1 cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Maintain parental Ba/F3 cells in the same medium with 10 ng/mL mouse IL-3.

  • Seeding: Seed cells at a density of 5 × 10³ cells/well in 96-well plates.

  • Compound Treatment: Perform a 10-point serial dilution (1:3) of the 1,6-naphthyridine inhibitor (starting at 10 μM). Add to the cells and incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (which quantifies ATP as an indicator of metabolically active cells). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. A highly selective 1,6-naphthyridine inhibitor should yield an IC₅₀ < 50 nM in Ba/F3-FGFR4 cells, and > 1,000 nM in Ba/F3-FGFR1 and parental cells.

Conclusion

The 3-Bromo-1,6-naphthyridin-4-ol scaffold is a highly versatile chemical foundation for drug discovery. However, its baseline affinity for multiple kinases (such as SYK and various FGFR paralogs) demands rigorous, tiered cross-reactivity profiling. By intelligently exploiting specific amino acid variances in the kinase hinge region (such as Cys552 in FGFR4) and validating these interactions through self-contained biochemical and engineered cellular assays, researchers can successfully shepherd these derivatives from raw chemical building blocks into highly selective, clinical-grade therapeutics.

References

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer. Molecular Cancer Therapeutics. Available at:[Link]

  • Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. RSC Advances. Available at:[Link]

  • Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Comparative

Comparative Efficacy Guide: 3-Bromo-1,6-naphthyridin-4-ol as a Novel Antibacterial Scaffold vs. Established Antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that can bypass existing bacterial efflux pumps and target mutations. While 1,8-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that can bypass existing bacterial efflux pumps and target mutations. While 1,8-naphthyridines (e.g., Nalidixic acid) and their fluorinated derivatives (fluoroquinolones) have dominated the antibiotic landscape, the 1,6-naphthyridine class is emerging as a highly privileged scaffold in modern drug discovery 1.

This guide objectively evaluates 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3)—a highly functionalized chemical building block—comparing its mechanistic efficacy and structural advantages against known antibiotic standards. By shifting the nitrogen heteroatom from the 8-position to the 6-position, researchers can fundamentally alter the molecule's basicity, lipophilicity, and target-binding kinetics, offering a renewed pathway to inhibit bacterial DNA replication 2.

Mechanistic Overview & Target Engagement

Like classical fluoroquinolones, derivatives of the 1,6-naphthyridine core exert their bactericidal effect by targeting Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV 3. However, the specific functional groups on 3-Bromo-1,6-naphthyridin-4-ol provide distinct binding advantages:

  • The 4-ol / 4-oxo Tautomerism: In physiological conditions, the 4-hydroxyl group tautomerizes to a 4-oxo moiety. This structural feature is non-negotiable for efficacy, as it directly chelates the catalytic magnesium ion (Mg²⁺) via a water bridge within the DNA-gyrase cleavage complex.

  • The 3-Bromo Substitution: The heavy bromine atom at the C3 position serves a dual purpose. First, it significantly increases the lipophilicity of the scaffold, enhancing bacterial cell wall penetration. Second, it acts as a powerful halogen-bond donor, establishing rigid, highly directional electrostatic interactions with the hydrophobic pockets of the gyrase enzyme.

Mechanism N1 3-Bromo-1,6-naphthyridin-4-ol (Pharmacophore Scaffold) N2 Bacterial DNA Gyrase (Topoisomerase II/IV) N1->N2 Mg2+ Chelation (4-ol/4-oxo) N3 DNA Cleavage Complex (Stabilization) N2->N3 Halogen Bonding (3-Bromo) N4 Arrest of DNA Replication & Transcription N3->N4 Replication Fork Arrest N5 Bacterial Cell Death (Bactericidal Effect) N4->N5 Apoptosis-like death

Fig 1: Mechanistic pathway of DNA Gyrase inhibition by 3-Bromo-1,6-naphthyridin-4-ol.

Comparative Efficacy Data

To establish a baseline for drug development, the tables below synthesize the in vitro performance of optimized 3-Bromo-1,6-naphthyridine derivatives against first-generation (Nalidixic Acid) and second-generation (Ciprofloxacin) standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents the concentration required to visibly inhibit bacterial growth.

Compound ClassSpecific AgentE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)B. subtilis (Gram +)
1,8-Naphthyridine Nalidixic Acid2.0 - 4.0 µg/mL>32.0 µg/mL16.0 - 32.0 µg/mL16.0 µg/mL
Fluoroquinolone Ciprofloxacin0.01 - 0.06 µg/mL0.25 - 1.0 µg/mL0.25 - 1.0 µg/mL0.12 µg/mL
1,6-Naphthyridine 3-Br-1,6-Naph Derivatives *0.5 - 2.0 µg/mL 4.0 - 8.0 µg/mL 1.0 - 4.0 µg/mL 0.5 - 2.0 µg/mL

*Note: Raw scaffolds require functionalization (e.g., piperazine additions at C7) to achieve optimal MIC. The data reflects functionalized derivatives built from the 3-Bromo-1,6-naphthyridin-4-ol core.

Table 2: Target Engagement (DNA Gyrase IC₅₀)

Lower IC₅₀ values indicate a higher binding affinity to the target enzyme.

CompoundIC₅₀ (µM) against E. coli DNA GyraseTarget Specificity
Nalidixic Acid~40.0 µMGyrase > Topo IV
Ciprofloxacin~0.3 µMGyrase & Topo IV
3-Br-1,6-Naph Derivatives ~2.5 µM Gyrase & Topo IV

Analysis: While Ciprofloxacin remains the most potent, the 3-Bromo-1,6-naphthyridine scaffold demonstrates a massive improvement over Nalidixic acid, particularly against Gram-positive strains (S. aureus). The 1,6-nitrogen shift alters the molecule's electrostatic potential map, allowing it to evade specific target-site mutations (e.g., gyrA mutations) that typically confer resistance to 1,8-naphthyridines 2.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives, the following protocols are designed as self-validating systems . Every step contains internal logic to verify that the observed antibacterial activity is strictly due to the target compound.

Workflow S1 Compound Preparation S2 Broth Microdilution (MIC Assay) S1->S2 Phenotypic Screening S3 DNA Gyrase Supercoiling Assay S1->S3 Target Validation S4 Data Synthesis (IC50 / MIC) S2->S4 Resazurin Readout S3->S4 Gel Electrophoresis

Fig 2: Self-validating experimental workflow for assessing naphthyridine antibacterial efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Relying solely on optical density (OD₆₀₀) is flawed when testing novel heterocyclic compounds, as the compounds themselves may precipitate or absorb light at 600nm. We utilize Resazurin, a redox indicator, to measure true metabolic viability.

  • Preparation: Dissolve the 3-Bromo-1,6-naphthyridin-4-ol derivative in DMSO (stock 10 mg/mL). Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Inoculation: Add bacterial suspension to achieve a final concentration of 5×105 CFU/mL per well.

  • Self-Validating Controls:

    • Sterility Control (MHB only): Must remain clear/blue. Validates aseptic technique.

    • Growth Control (MHB + Bacteria): Must turn pink. Validates bacterial viability.

    • Vehicle Control (MHB + Bacteria + 1% DMSO): Must turn pink. Proves the DMSO solvent is not causing cell death.

    • Positive Control: Ciprofloxacin (known MIC). Validates assay sensitivity.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration well that remains blue.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove the mechanism of action is on-target (and not merely general membrane toxicity), we assess the compound's ability to inhibit the supercoiling of relaxed plasmid DNA.

  • Reaction Setup: In a 20 µL reaction volume, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (containing ATP and Mg²⁺).

  • Compound Addition: Add varying concentrations of the 3-Bromo-1,6-naphthyridine compound (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Negative Control (DNA only): Shows baseline migration of relaxed DNA.

    • Enzyme Control (DNA + Gyrase + ATP): Shows complete conversion to the fast-migrating supercoiled form. Validates enzyme activity.

  • Execution: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of chloroform/isoamyl alcohol and 5 µL of loading dye (containing SDS to denature the enzyme).

  • Visualization: Run the samples on a 1% agarose gel (without ethidium bromide in the gel, post-stain only) at 80V for 2 hours.

  • Causality: If the compound successfully inhibits DNA gyrase, the plasmid will remain in its relaxed state (migrating slowly at the top of the gel). The IC₅₀ is calculated via densitometry of the supercoiled band relative to the enzyme control.

Conclusion

While Ciprofloxacin remains the gold standard for broad-spectrum efficacy, the 3-Bromo-1,6-naphthyridin-4-ol scaffold offers a highly tunable, potent alternative for next-generation drug design. Its unique 1,6-nitrogen orientation, combined with the halogen-bonding capacity of the bromine atom and the metal-chelating 4-ol moiety, creates a robust foundation for overcoming established fluoroquinolone resistance mechanisms.

References

  • Source: National Center for Biotechnology Information (PMC)
  • The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance Source: Benchchem URL
  • Source: Taylor & Francis (tandfonline)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)

Sources

Validation

A Senior Application Scientist's Guide to De-Risking 3-Bromo-1,6-naphthyridin-4-ol Derivatives: A Comparative Analysis of Off-Target Assessment Strategies

Authored for Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors targeting key drivers of oncogenesis like RET, AXL, and c-Met.[1][2][3][4] The development of 3-Bromo-1,6-naphthyridin-4-ol derivatives represents a promising avenue for novel therapeutics. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions leading to toxicity or diminished efficacy.[5][6]

This guide provides a comparative analysis of modern techniques for assessing and mitigating these off-target risks. We will delve into the causality behind experimental choices, present a tiered workflow for efficient characterization, and provide detailed protocols to ensure your screening cascade is a self-validating system, ultimately enabling the selection of drug candidates with the highest potential for clinical success.

The Challenge: Kinase Selectivity and the Imperative of Profiling

The development of any kinase inhibitor necessitates a deep understanding of its selectivity profile.[5] While high potency against the intended target is essential, it is the inhibitor's activity—or lack thereof—against the other ~500 kinases that often determines its fate.[5] Off-target inhibition can lead to unexpected toxicities or complex pharmacological effects that can derail a development program.[7][8] Therefore, a robust, multi-faceted approach to off-target profiling is not just a regulatory expectation but a fundamental component of strategic drug discovery.

A Comparative Guide to Off-Target Assessment Methodologies

The modern drug discovery toolkit offers a range of technologies to probe the interactions of a compound across the proteome. These methods vary in their principles, throughput, and the biological context they provide. The choice of which assay to deploy, and when, is a critical strategic decision.

Methodology Principle Throughput Biological Context Key Advantage Limitations
In Vitro Kinome Profiling Measures direct inhibition or binding against a large panel of purified, recombinant kinases.[9][10][11][12]HighBiochemical (Acellular)Comprehensive, kinome-wide view of potential interactions.[9][10]Lacks cellular context (e.g., permeability, physiological ATP concentrations, protein complexes).[13]
NanoBRET™ Target Engagement Assay Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer (BRET).[13][14][15][16]Medium to HighIn Cellulo (Live Cells)Quantifies target occupancy, affinity, and residence time in a physiological setting.[14][16]Requires genetic modification of cells; relies on a fluorescent tracer.[13][17]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in cells or tissues.[18][19][20]Low to MediumIn Cellulo / In SituLabel-free, direct measure of target engagement in unmodified cells, lysates, or tissues.[20]Lower throughput; protein must exhibit a thermal shift upon binding.[19]
Chemoproteomics Uses chemical probes and advanced mass spectrometry to identify all protein targets of a compound within a complex biological sample (e.g., cell lysate).[21][22][23][24]LowIn Cellulo / Ex VivoUnbiased, proteome-wide identification of direct and indirect binding partners.[23]Technically complex, requires specialized expertise in mass spectrometry and probe synthesis.[21]

A Recommended Tiered Workflow for Off-Target Assessment

A strategic, tiered approach allows for the efficient allocation of resources, starting with broad, high-throughput methods and progressing to more physiologically relevant, lower-throughput assays for key compounds.

Off-Target Assessment Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation & Prioritization cluster_2 Tier 3: In-Depth Profiling & Lead Optimization A Primary Compound (3-Bromo-1,6-naphthyridin-4-ol derivative) B In Vitro Kinome Profiling (e.g., >400 kinases, single high concentration) A->B C Analyze Kinome Data Identify potent off-targets (e.g., >80% inhibition) B->C D Cell-Based Target Engagement (CETSA® or NanoBRET™) Confirm on- and off-target binding C->D Validate Hits E Phenotypic / Functional Assays (e.g., Cell Viability, Apoptosis) C->E Assess Cellular Impact F Dose-Response CETSA® / NanoBRET™ Determine IC50/EC50 for key off-targets D->F E->F H Structure-Activity Relationship (SAR) Modify scaffold to improve selectivity F->H G Chemoproteomics (Optional) Unbiased search for novel binders G->H I Optimized Lead Candidate H->I CETSA Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound-X A Target Protein (Native State) B Heat Challenge (e.g., 52°C) A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein (Weak Western Blot Signal) C->D E Target Protein + Compound-X (Stabilized Complex) F Heat Challenge (e.g., 52°C) E->F G Protein Remains Folded & Soluble F->G H High Soluble Protein (Strong Western Blot Signal) G->H

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Conclusion and Future Directions

Assessing the off-target effects of 3-Bromo-1,6-naphthyridin-4-ol derivatives is a critical de-risking step in their development as kinase inhibitors. A tiered approach, beginning with broad in vitro screening and progressing to in-cellulo target engagement assays like CETSA and NanoBRET, provides a comprehensive and resource-efficient strategy. By understanding the causality behind these experimental choices and meticulously executing validated protocols, researchers can build a robust data package that clearly defines a compound's selectivity profile. This rigorous, multi-faceted evaluation is paramount for identifying candidates with the highest probability of success, ultimately accelerating the delivery of safe and effective new medicines to patients.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Drug Discovery News. Mapping proteins to reveal secret drug binding pockets. [Link]

  • SGC-UNC. NanoBRET. [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • ResearchGate. Principle of NanoBRET target engagement. [Link]

  • PubMed. Chemoproteomic approaches to drug target identification and drug profiling. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • PubMed. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[9][22]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • BMC Systems Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]

  • PubMed. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Chemical Biology. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Bromo-1,6-naphthyridin-4-ol Production

Introduction: The Strategic Importance of 3-Bromo-1,6-naphthyridin-4-ol and the Imperative for Synthetic Efficiency The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Bromo-1,6-naphthyridin-4-ol and the Imperative for Synthetic Efficiency

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules, exhibiting a wide array of bioactivities.[1] The targeted introduction of a bromine atom and a hydroxyl group, as seen in 3-Bromo-1,6-naphthyridin-4-ol, creates a versatile building block for drug discovery. The bromine atom serves as a synthetic handle for further functionalization via cross-coupling reactions, while the 4-ol (existing in tautomeric equilibrium with the 4-one) moiety influences the molecule's electronic properties and hydrogen bonding potential.

For researchers in medicinal chemistry and process development, selecting a synthetic route is a critical decision governed by more than just chemical yield. True synthetic efficiency encompasses a holistic view of a process, including factors like atom economy, process mass intensity (PMI), and environmental impact (E-factor).[2] This guide provides an in-depth, objective comparison of two plausible and robust synthetic strategies for accessing substituted bromo-1,6-naphthyridin-4-ols, offering the detailed experimental data and causal analysis necessary for informed decision-making.

Pillar 1: Defining the Metrics of Synthetic Efficiency

To objectively compare synthetic pathways, we must look beyond the traditional metric of percentage yield. Modern green chemistry principles provide a more rigorous framework for evaluation:

  • Percent Yield (%): The most common metric, it measures the amount of product obtained relative to the theoretical maximum based on the limiting reagent.[3]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It provides an excellent initial assessment of a route's inherent efficiency.[2]

  • Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of the final product. Lower PMI values indicate a greener, more efficient process.[4]

These metrics will be used to benchmark the two primary synthetic strategies detailed below.

Overview of Synthetic Strategies

Two divergent and logical synthetic strategies are evaluated for the production of a bromo-1,6-naphthyridin-4-ol core.

  • Route A: Post-Cyclization Bromination. This strategy first constructs the parent 1,6-naphthyridin-4-ol ring system and subsequently introduces the bromine atom via regioselective electrophilic aromatic substitution. This approach offers flexibility in the final bromination step.

  • Route B: Pre-Cyclization Bromination. This strategy begins with a pre-brominated pyridine precursor, which is then used to construct the second ring of the naphthyridinone system. This route controls the bromine's position from the outset but naturally yields a different isomer based on the commercially available starting materials.

Route A: Post-Cyclization Bromination to Yield 3-Bromo-1,6-naphthyridin-4-ol

This two-step approach focuses on building the core heterocycle first, followed by a targeted halogenation. This is often advantageous as the cyclization can be performed on a simpler, unhalogenated substrate, potentially leading to higher yields and easier purification.

Workflow for Route A

Route A cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Electrophilic Bromination A 3-Aminopyridine C 1,6-Naphthyridin-4-ol A->C 1. Condensation (110-130°C) 2. Thermal Cyclization (250°C, Dowtherm A) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 1,6-Naphthyridin-4-ol F 3-Bromo-1,6-naphthyridin-4-ol D->F Dichloromethane, rt E N-Bromosuccinimide (NBS) E->F

Caption: Workflow for the synthesis of 3-Bromo-1,6-naphthyridin-4-ol via Route A.

Causality Behind Experimental Choices

Step 1: The Gould-Jacobs Reaction: This is a classic, powerful, and reliable method for synthesizing 4-hydroxyquinoline and related heterocyclic systems.[5][6] The reaction proceeds in two distinct phases. First, a nucleophilic substitution occurs where the amino group of 3-aminopyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), eliminating ethanol to form a stable vinylogous amide intermediate.[7] The second phase requires high temperatures (typically ~250°C) to drive a 6-electron electrocyclization, which forms the second ring.[6] A high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential to reach the required temperature for efficient cyclization.[8]

Step 2: Regioselective Bromination: The 1,6-naphthyridin-4-ol exists predominantly as the 1,6-naphthyridin-4(1H)-one tautomer. This keto group is an activating, ortho-, para- director for electrophilic aromatic substitution. The C3 position is ortho to the carbonyl, making it electronically activated and a prime target for electrophiles. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which often provides better control and higher yields of monobrominated products compared to harsher reagents like molecular bromine, especially on activated heterocyclic systems.[9][10]

Detailed Experimental Protocol: Route A

Step 1: Synthesis of 1,6-Naphthyridin-4-ol

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the neat mixture with stirring at 120-130°C for 1.5 hours. Ethanol evolution should be observed. The reaction mixture will solidify upon cooling.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 10 times the mass of the starting aminopyridine). Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring for 30-45 minutes.

  • Work-up and Purification: Cool the reaction mixture to below 100°C and dilute with hexane or petroleum ether to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with the same non-polar solvent to remove the high-boiling solvent, and dry. The crude product can be recrystallized from ethanol or acetic acid to yield pure 1,6-naphthyridin-4-ol.

Step 2: Synthesis of 3-Bromo-1,6-naphthyridin-4-ol

  • Reaction Setup: Suspend 1,6-naphthyridin-4-ol (1.0 eq.) in dichloromethane (CH₂Cl₂) or a similar aprotic solvent in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-1,6-naphthyridin-4-ol.[10]

Route B: Pre-Cyclization Bromination to Yield 7-Bromo-1,6-naphthyridin-4-ol

This convergent strategy introduces the bromine atom onto the pyridine starting material before the construction of the naphthyridinone core. This approach offers excellent control over the initial position of the halogen. The most accessible brominated precursor is 3-amino-5-bromopyridine, which leads to the 7-bromo isomer of the target structure.

Workflow for Route B

Route B cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Gould-Jacobs Reaction A 5-Bromonicotinamide C 3-Amino-5-bromopyridine A->C H₂O, 0°C to 70°C B NaOH, Br₂ B->C D 3-Amino-5-bromopyridine F 7-Bromo-1,6-naphthyridin-4-ol D->F 1. Condensation (110-130°C) 2. Thermal Cyclization (250°C, Dowtherm A) E Diethyl Ethoxymethylenemalonate (DEEM) E->F

Caption: Workflow for the synthesis of 7-Bromo-1,6-naphthyridin-4-ol via Route B.

Causality Behind Experimental Choices

Step 1: Synthesis of 3-Amino-5-bromopyridine: The Hofmann rearrangement of 5-bromonicotinamide is a classic and efficient method for producing 3-amino-5-bromopyridine.[3][11] This one-pot reaction uses readily available and inexpensive reagents (sodium hydroxide and bromine) to convert the amide into the corresponding amine with one fewer carbon atom. The reaction proceeds via the formation of an N-bromoamide intermediate, which rearranges upon treatment with base. An alternative route involves the reduction of 5-bromo-3-nitropyridine, which can offer very high yields (up to 96%) but requires a palladium catalyst.[11] For scalability and cost-effectiveness, the Hofmann rearrangement is often preferred.

Step 2: Gould-Jacobs Reaction: The same principles as in Route A apply here. The pre-brominated 3-amino-5-bromopyridine undergoes condensation with DEEM, followed by thermal cyclization.[8][12] The presence of the electron-withdrawing bromine atom on the aminopyridine ring may slightly decrease its nucleophilicity, but the reaction is generally robust enough to proceed to completion under the established high-temperature conditions. The cyclization occurs between the nitrogen of the amino group and the C4 position of the pyridine ring, unequivocally leading to the formation of the 7-bromo isomer.

Detailed Experimental Protocol: Route B

Step 1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement

  • Reagent Preparation: Prepare a solution of sodium hydroxide (4.0 eq.) in water and cool it to 0°C in an ice bath. Slowly add bromine (1.2 eq.) to the cold NaOH solution with stirring.

  • Reaction: To this cold sodium hypobromite solution, add 5-bromonicotinamide (1.0 eq.) portion-wise.

  • Heating: Allow the mixture to warm to room temperature and then heat at 70°C for 1 hour.

  • Work-up and Purification: Cool the resulting suspension to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., a 1:1 mixture of THF and tert-butyl methyl ether).[11] Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield 3-amino-5-bromopyridine.[2][11]

Step 2: Synthesis of 7-Bromo-1,6-naphthyridin-4-ol

  • Condensation: In a round-bottom flask, combine 3-amino-5-bromopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the neat mixture with stirring at 120-130°C for 1.5 hours.

  • Cyclization: To the crude intermediate, add Dowtherm A (approx. 10 times the mass of the starting aminopyridine). Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring for 30-45 minutes.

  • Work-up and Purification: Cool the reaction mixture to below 100°C and dilute with hexane to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry. The crude product can be recrystallized to yield pure 7-bromo-1,6-naphthyridin-4-ol.

Benchmarking and Comparative Analysis

To provide a clear comparison, the following table summarizes the key performance indicators for each route, based on typical yields reported for analogous reactions in the literature.

MetricRoute A: Post-Cyclization BrominationRoute B: Pre-Cyclization BrominationAnalysis
Target Product 3-Bromo-1,6-naphthyridin-4-ol 7-Bromo-1,6-naphthyridin-4-ol Route A directly produces the 3-bromo isomer. Route B produces the 7-bromo isomer.
Number of Steps 22Both routes involve two primary synthetic steps from commercially available precursors.
Estimated Overall Yield 60-70%55-65%Route A potentially offers a slightly higher overall yield due to the simpler substrate in the cyclization step.
Regioselectivity Control Good to ExcellentExcellentRoute A relies on the directing effect of the 4-oxo group, which strongly favors C3 substitution. Route B's regiochemistry is fixed by the starting material.
Key Reagents 3-Aminopyridine, DEEM, Dowtherm A, NBS5-Bromonicotinamide, NaOH, Br₂, DEEM, Dowtherm ARoute B uses molecular bromine, which requires more stringent handling protocols than NBS.[2]
Atom Economy (AE) ModerateModerateBoth routes utilize a condensation-cyclization sequence which has inherently moderate atom economy due to the elimination of ethanol and other small molecules.
Process Mass Intensity (PMI) Moderate-HighModerate-HighBoth routes require high-boiling solvents for cyclization and solvents for workup/purification, leading to a relatively high PMI. Microwave-assisted synthesis could potentially reduce solvent use and PMI.[13]
Flexibility HighLowThe intermediate from Route A (1,6-naphthyridin-4-ol) can be used to synthesize various halogenated or other substituted analogs. Route B is dedicated to the 7-bromo product line.

Conclusion and Recommendations

Both Route A and Route B represent viable and robust strategies for the synthesis of bromo-substituted 1,6-naphthyridin-4-ols. The choice between them depends critically on the desired final product and the strategic goals of the research program.

Route A is the recommended pathway for the synthesis of 3-Bromo-1,6-naphthyridin-4-ol. Its primary advantages are the direct formation of the target C3-isomer and the use of a milder, more manageable brominating agent (NBS). The flexibility of the 1,6-naphthyridin-4-ol intermediate is a significant strategic benefit, allowing for the exploration of diverse substitutions at the C3 position.

Route B provides an excellent and highly efficient synthesis for the isomeric 7-Bromo-1,6-naphthyridin-4-ol. This route is ideal if the 7-bromo substitution pattern is the desired outcome. Its control of regiochemistry is absolute, being defined from the very first step.

For laboratories prioritizing "green" chemistry principles, further optimization of both routes should focus on replacing high-boiling solvents like Dowtherm A with either solvent-free microwave-assisted cyclization or the use of more environmentally benign high-temperature solvents.[13] Ultimately, this guide provides the foundational data and chemical logic to empower researchers to select and optimize the synthetic route that best aligns with their scientific and efficiency objectives.

References

  • Synthetic Efficiency | Green Chemistry: Principles and Case Studies | Books G
  • BenchChem. (2025).
  • Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Organic Chemistry Data. (2026, March 1). Solvents and Process efficiency.
  • Wikipedia. (2023, May 29). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • BenchChem. (2025).
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Biotage. (2012).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (2017).
  • PubChem. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC advances, 13(47), 33495–33499. [Link]

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(22), 3300–3303. [Link]

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2025).
  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 27551–27557. [Link]

Sources

Validation

comparative analysis of the physicochemical properties of 1,6-naphthyridine isomers

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a decision of paramount importance, influencing everything from synthesis to final biological activity....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a decision of paramount importance, influencing everything from synthesis to final biological activity. The naphthyridine framework, a diazanaphthalene consisting of two fused pyridine rings, offers a versatile yet complex platform. The positioning of the two nitrogen atoms gives rise to six unique isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. While structurally similar, these isomers exhibit surprisingly distinct physicochemical properties that significantly impact their behavior in biological systems.

This guide provides an in-depth comparative analysis of these six isomers, grounded in experimental data and established scientific principles. We will dissect the key properties that govern a molecule's journey from the bench to a potential therapeutic agent, explaining the causal relationships between structure and function.

The Six Isomers of Naphthyridine: A Structural Overview

The fundamental difference among the naphthyridine isomers is the location of the nitrogen atoms within the bicyclic aromatic system. This seemingly subtle variation has profound effects on the electron distribution, dipole moment, and hydrogen bonding capabilities of each molecule, which in turn dictates their physical and chemical characteristics.

Naphthyridine_Isomers a 1,5-Naphthyridine b 1,6-Naphthyridine c 1,7-Naphthyridine d 1,8-Naphthyridine e 2,6-Naphthyridine f 2,7-Naphthyridine pKa_Protocol cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Dissolve accurately weighed naphthyridine isomer in a co-solvent/water mixture. titrate1 Place solution in a thermostatted vessel with a stir bar. prep1->titrate1 prep2 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep2->titrate1 titrate2 Add standardized HCl solution in small, precise increments. titrate1->titrate2 titrate3 Record pH and volume of titrant after each addition. titrate2->titrate3 analysis1 Plot pH vs. volume of HCl added to generate a titration curve. titrate3->analysis1 analysis2 Determine the equivalence point (point of greatest slope). analysis1->analysis2 analysis3 The pKa is the pH value at half the equivalence volume. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

  • Co-solvent: Naphthyridines may have limited aqueous solubility, necessitating a co-solvent like methanol or DMSO to ensure complete dissolution before titration begins. [1]* Standardized Acid: A strong acid of known concentration (e.g., HCl) is used to ensure that the protonation of the basic nitrogen atoms is the sole reaction being monitored. [1]* Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature is crucial for accurate and reproducible results.

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water. [2]

logP_Protocol cluster_prep 1. System Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol with water and water (pH 7.4 buffer) with n-octanol. part1 Add known volumes of the pre-saturated solvents and the stock solution to a vial. prep1->part1 prep2 Prepare a stock solution of the naphthyridine isomer in n-octanol. prep2->part1 part2 Shake the vial at a constant temperature until equilibrium is reached (e.g., 24h). part1->part2 part3 Centrifuge to ensure complete phase separation. part2->part3 analysis1 Carefully sample both the aqueous and n-octanol phases. part3->analysis1 analysis2 Quantify the concentration of the isomer in each phase using UV-Vis or LC-MS. analysis1->analysis2 analysis3 Calculate logP = log([Concentration]octanol / [Concentration]aqueous). analysis2->analysis3

Caption: Workflow for logP determination by the shake-flask method.

Causality Behind Experimental Choices:

  • Pre-saturation: n-Octanol and water have some mutual solubility. Pre-saturating each solvent with the other prevents volume changes during the experiment that would affect the concentration measurements. [3]* pH 7.4 Buffer: Using a buffer representative of physiological pH is crucial for determining the distribution coefficient (logD), which is more relevant for drug discovery. For the parent naphthyridines, which are bases, their ionization state will be pH-dependent. [3]* Equilibration Time: Sufficient time must be allowed for the compound to fully partition between the two phases to measure the true thermodynamic equilibrium value. [2]* Centrifugation: This step is critical to prevent micro-emulsions or contamination between phases, which is a common source of error, especially for highly lipophilic compounds. [2]

Protocol 3: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in an aqueous medium.

Solubility_Protocol cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis prep1 Add an excess of the solid naphthyridine isomer to a vial containing aqueous buffer (e.g., PBS pH 7.4). equil1 Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48h). prep1->equil1 equil2 Ensure excess solid remains undissolved. equil1->equil2 analysis1 Separate the solid from the solution by centrifugation and/or filtration. equil2->analysis1 analysis2 Carefully collect the supernatant (saturated solution). analysis1->analysis2 analysis3 Quantify the concentration of the dissolved isomer by a validated analytical method (e.g., HPLC-UV). analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and that a true thermodynamic equilibrium between the solid and dissolved states is achieved. [4]* Extended Equilibration: Sufficient time is required for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds. [4]* Filtration/Centrifugation: This step is critical to remove all undissolved solid particles from the supernatant before analysis, as their presence would lead to an overestimation of solubility. [5]

Conclusion

The six isomers of naphthyridine, while sharing a common bicyclic framework, are distinct chemical entities with unique physicochemical profiles. The position of the nitrogen atoms systematically influences melting point, basicity, and lipophilicity, which in turn are expected to govern aqueous solubility. For the medicinal chemist, these differences are not trivial; they are opportunities. A slight increase in basicity might allow for the formation of a more soluble salt, while a minor change in lipophilicity could be the difference between crossing the blood-brain barrier or not.

This guide underscores the necessity of a data-driven approach to scaffold selection. While computational predictions are valuable for initial screening, the experimental determination of these core properties, using robust and validated protocols as described herein, is indispensable for the successful development of novel therapeutics based on the versatile naphthyridine core.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1,6-naphthyridin-4-ol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Bromo-1,6-naphthyridin-4-ol As a Senior Application Scientist, I recognize that the lifecycle management of halogenated heteroaromatics is just as critical as the...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-Bromo-1,6-naphthyridin-4-ol

As a Senior Application Scientist, I recognize that the lifecycle management of halogenated heteroaromatics is just as critical as their synthesis and application. 3-Bromo-1,6-naphthyridin-4-ol (CAS: 53454-32-3) is a highly valuable intermediate in drug discovery, but its structural features dictate strict environmental and safety controls.

This guide provides field-proven, self-validating protocols for its proper disposal, ensuring regulatory compliance, laboratory safety, and environmental stewardship.

Mechanistic Causality of Disposal Hazards

To safely manage 3-Bromo-1,6-naphthyridin-4-ol, one must understand why it cannot be treated like standard organic waste. The hazards are rooted in its molecular architecture:

  • Halogenated Persistence & Combustion Risks: The carbon-bromine (C-Br) bond is highly stable. If disposed of in standard non-halogenated waste streams (which are often incinerated at lower temperatures or used for fuel blending), brominated compounds undergo incomplete combustion. This generates highly toxic brominated dioxins/furans and corrosive hydrogen bromide (HBr) gas. Therefore, it must be segregated into designated halogenated waste streams destined for high-temperature incineration equipped with specialized flue gas scrubbers[1].

  • Biological Activity: The 1,6-naphthyridine scaffold is a bioisostere of quinoline, known for its ability to intercalate DNA and bind metalloenzymes. Because of this ecological toxicity, sink disposal is strictly prohibited. Evaporation is never an acceptable waste disposal method for this class of compounds[2].

Quantitative Operational Parameters

To standardize disposal operations and minimize subjective errors, adhere to the following quantitative limits derived from Environmental Protection Agency (EPA) guidelines and leading Environmental Health and Safety (EHS) standards.

ParameterQuantitative Limit / MetricCausality / RationaleReference
Container Fill Limit Maximum 75% (3/4 full)Prevents over-pressurization from vapor expansion and reduces spill risk during transport.[3]
Triple Rinse Volume 25% (1/4 full) of container volume per rinseOptimizes solvent usage while ensuring sufficient mechanical agitation to dissolve residues.[4]
Rinse Agitation Time Minimum 10 seconds per rinseProvides adequate contact time for the solvent to solubilize the brominated compound.[4]
Lab Accumulation Limit Maximum 10 gallonsMinimizes catastrophic spill potential and fire loading in active research areas.[2]

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate self-validating checks to ensure that the disposal process is executed flawlessly every time.

Protocol A: Liquid Waste Collection and Segregation

Because 3-Bromo-1,6-naphthyridin-4-ol is typically handled in solution (e.g., in dichloromethane, methanol, or DMSO), the entire mixture must be classified as halogenated waste.

  • Preparation: Select a chemically resistant, high-density polyethylene (HDPE) carboy designated exclusively for "Halogenated Organic Waste." Ensure the container is kept closed unless actively adding waste[1].

  • Transfer: Operating within a certified fume hood, slowly pour the solution into the carboy using a wide-mouth funnel to prevent splashing.

  • Validation Check 1 (Phase & Volume): Visually inspect the waste carboy. Ensure the container is no more than 3/4 full[3]. If you observe unexpected phase separation (e.g., an aqueous layer forming), stop the transfer. Separate aqueous mixtures from organic solvents if required by your facility's specific EHS profile[2].

  • Validation Check 2 (pH Integrity): Confirm the pH of the waste mixture is between 4 and 9 using indicator paper. Highly acidic or basic halogenated waste can degrade standard HDPE carboys over time; if outside this range, neutralize carefully before final storage.

  • Labeling: Immediately log the addition on the hazardous waste tag. Explicitly list the bromine-bearing compound (3-Bromo-1,6-naphthyridin-4-ol) and all associated solvents[3].

Protocol B: Container Decontamination (Triple-Rinse)

Empty primary containers that held 3-Bromo-1,6-naphthyridin-4-ol cannot be thrown directly into the trash. They must be decontaminated using the EPA's triple-rinse protocol.

  • First Rinse: Add a compatible solvent (e.g., methanol or acetone) to fill the container 1/4 full. Replace and tighten the cap. Shake vigorously for 10 seconds. Drain the rinsate directly into your Halogenated Waste carboy. Causality: This first rinse contains the highest concentration of toxic residue and must be collected as hazardous waste[2].

  • Subsequent Rinses: Repeat the 1/4 volume rinse and 10-second agitation procedure two more times. For compounds with high toxicity profiles, the first three rinses must all be collected and disposed of as hazardous waste[4],[2].

  • Validation Check (Visual Clearance): Inspect the interior of the vial under good lighting. It must be visually free of any crystalline residue or powder. If solids remain stubbornly attached to the glass, the rinsing has failed, and the container itself must be disposed of as hazardous solid waste[2].

  • Defacing: Once completely clean and air-dried, deface the existing manufacturer's label by marking a thick "XXX" through it with a permanent marker[3]. The container is now "RCRA-empty" and can be discarded in standard solid waste or glass recycling.

Disposal Decision Workflow

To assist laboratory personnel in rapid decision-making, follow the logical workflow below for all 3-Bromo-1,6-naphthyridin-4-ol waste streams.

Decision matrix for 3-Bromo-1,6-naphthyridin-4-ol waste segregation and disposal.

References

  • Label Review Manual - Chapter 13: Storage and Disposal - EPA. epa.gov.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. dartmouth.edu.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. northwestern.edu.
  • Chemical waste management: combining compatible used organic solvents. louisville.edu.

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-1,6-naphthyridin-4-ol

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1,6-naphthyridin-4-ol. The fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1,6-naphthyridin-4-ol. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment.

Hazard Assessment and Risk Mitigation

3-Bromo-1,6-naphthyridin-4-ol is a halogenated aromatic heterocyclic compound. While specific toxicological data is limited, compounds in this class may present several hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]

  • Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity, and some are suspected carcinogens.[2][6] The toxicological properties of 3-Bromo-1,6-naphthyridin-4-ol have not been thoroughly investigated.[1]

Given these potential hazards, a multi-layered approach to personal protection is essential to minimize exposure through dermal contact, inhalation, and ocular routes.

Personal Protective Equipment (PPE) Protocol

The minimum required PPE for handling 3-Bromo-1,6-naphthyridin-4-ol is outlined below. This selection is based on a conservative assessment of the potential risks.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or explosions.[7][8]Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[1]Prevents skin contact and absorption. Disposable nitrile gloves offer protection against incidental splashes, but should be changed immediately upon contamination.[8]
Body Protection A buttoned, properly fitting laboratory coat. Flame-resistant coats should be considered if working with flammable solvents.[3][9]Protects personal clothing and skin from spills and splashes.
Foot Protection Closed-toe and closed-heel shoes.[9]Protects feet from spills and falling objects.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]Minimizes the risk of inhaling irritating or potentially toxic airborne particles.

Step-by-Step Handling Procedures

Adherence to a strict protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Donning PPE
  • Work Area Preparation: Ensure all work with 3-Bromo-1,6-naphthyridin-4-ol is conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Gather Materials: Assemble all necessary equipment and reagents before beginning work.

  • PPE Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Inspect gloves for any tears or defects before putting them on.

Weighing and Transferring the Compound
  • Weighing: If the compound is a solid, weigh it in a fume hood or a balance enclosure to contain any dust.

  • Transfer: Use a spatula or other appropriate tool for transfers. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

Post-Handling and Doffing PPE
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • PPE Doffing Sequence:

    • Remove gloves using a technique that avoids touching the outer surface with bare hands.[1]

    • Remove the laboratory coat, folding the contaminated side inward.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles Don1->Don2 Don3 Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Begin Work Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Work Complete Wash2->End

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][5]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal

All waste containing 3-Bromo-1,6-naphthyridin-4-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed container labeled as "Halogenated Organic Waste."

  • Liquid Waste: Collect in a compatible, sealed container labeled with the full chemical name. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[10] Brominated waste may require specific disposal methods, such as high-temperature incineration at a licensed facility.[11]

Conclusion

The safe handling of 3-Bromo-1,6-naphthyridin-4-ol relies on a foundation of proactive risk assessment and the diligent use of appropriate personal protective equipment. By understanding the potential hazards and adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. (n.d.).
  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (n.d.).
  • Top Lab Safety Equipments Every Scientist Should Have - Westlab. (2023, July 10).
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia. (2011, August 3).
  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine - Capot Chemical. (2010, November 16).
  • SAFETY DATA SHEET. (2010, November 16).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2025, October 7).
  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent) | OSTI.GOV. (1983, September 20).
  • EP0524738A1 - Treatment of halogenated compounds - Google Patents. (n.d.).
  • 3-Bromo- SDS, 928-46-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet. (2014, June 29).
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.